Product packaging for VLS-1272(Cat. No.:)

VLS-1272

Cat. No.: B10857293
M. Wt: 545.7 g/mol
InChI Key: CPAWWZCHEMFYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VLS-1272 is a useful research compound. Its molecular formula is C27H35N3O5S2 and its molecular weight is 545.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N3O5S2 B10857293 VLS-1272

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H35N3O5S2

Molecular Weight

545.7 g/mol

InChI

InChI=1S/C27H35N3O5S2/c1-25(2,3)29-37(34,35)21-7-5-6-19(16-21)24(31)30-18-27(14-12-26(10-11-26)13-15-27)22-17-20(8-9-23(22)30)28-36(4,32)33/h5-9,16-17,28-29H,10-15,18H2,1-4H3

InChI Key

CPAWWZCHEMFYGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC3(CCC4(CC4)CC3)C5=C2C=CC(=C5)NS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

VLS-1272: A Targeted Approach to Chromosomally Unstable Cancers Through KIF18A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of VLS-1272

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A. It exhibits a novel mechanism of action by selectively targeting cancer cells with a high degree of chromosomal instability (CIN), a hallmark of many aggressive tumors. This compound acts as a potent, ATP-noncompetitive, and allosteric inhibitor of KIF18A's ATPase activity. This inhibition is microtubule-dependent and prevents the translocation of KIF18A along microtubules. The subsequent disruption of chromosome alignment during mitosis leads to a prolonged mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptotic cell death in CIN-high cancer cells. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its biochemical and cellular activity, selectivity, and in vivo efficacy. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding for research and drug development professionals.

Introduction

Chromosomal instability (CIN) is a characteristic feature of a wide range of human cancers, contributing to tumor heterogeneity, evolution, and therapeutic resistance. It is defined by an increased rate of gain or loss of whole or large portions of chromosomes during cell division. While CIN can drive tumorigenesis, it also creates unique vulnerabilities in cancer cells that can be therapeutically exploited. One such vulnerability lies in the dependency of CIN-high cells on specific mitotic machinery components to manage the chaotic process of chromosome segregation.

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends, particularly at the kinetochores of metaphase chromosomes. Its primary function is to dampen chromosome oscillations and facilitate their proper alignment at the metaphase plate. In cancer cells with high CIN, the reliance on KIF18A for successful mitosis is heightened. This dependency has positioned KIF18A as a promising therapeutic target for the selective elimination of chromosomally unstable cancer cells while sparing healthy, chromosomally stable cells.

This compound has been identified as a potent and selective inhibitor of KIF18A. Preclinical studies have demonstrated its ability to preferentially induce cell death in cancer cells exhibiting high levels of CIN. This technical guide will delve into the molecular mechanism of action of this compound, presenting key preclinical data, experimental protocols, and the underlying signaling pathways.

Biochemical Mechanism of Action

This compound functions as a highly specific, allosteric inhibitor of the KIF18A motor protein. Its mechanism is distinct from that of classic anti-mitotic agents that target tubulin polymerization.

Inhibition of KIF18A ATPase Activity

The motor activity of kinesins is powered by the hydrolysis of ATP. This compound binds to the KIF18A-microtubule complex in an ATP-noncompetitive manner, effectively blocking its ATPase activity.[1] This inhibition is microtubule-dependent, indicating that this compound likely binds to a conformational state of KIF18A that is present when it is associated with microtubules. The inhibition of ATPase activity directly prevents the conformational changes required for KIF18A to move along the microtubule track.[2]

Quantitative Potency and Selectivity

This compound demonstrates potent inhibition of KIF18A from different species and high selectivity over other related kinesin motors.

Target Parameter Value Assay Condition
Human KIF18AIC5041 nM0.1 mM ATP
Murine KIF18AIC508.8 nM0.1 mM ATP
KIF19IC50280 nMNot specified
KIF11/Eg5% InhibitionNo inhibitionat 100 µM
KIF18B% InhibitionNo inhibitionat 100 µM
KIFC1% InhibitionNo inhibitionat 100 µM
Table 1: Biochemical Potency and Selectivity of this compound.[3][4]

Cellular Mechanism of Action

The inhibition of KIF18A's biochemical function by this compound translates into distinct and deleterious effects on the process of mitosis in cancer cells, particularly those with high CIN.

Disruption of Chromosome Congression and Mitotic Arrest

Inhibition of KIF18A's translocation along microtubules prevents the proper alignment of chromosomes at the metaphase plate.[2][5] This leads to chromosome congression defects and the activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before anaphase onset. The persistent activation of the SAC results in a prolonged mitotic arrest.[6][7]

Induction of Apoptosis in CIN-High Cancer Cells

Cancer cells with high levels of CIN are particularly sensitive to the mitotic disruption caused by this compound. The prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] This selective vulnerability is a key aspect of this compound's therapeutic potential. In sensitive cell lines such as OVCAR-3, treatment with this compound has been shown to induce the cleavage of Caspase-3, a key executioner of apoptosis.[3][4]

In Vitro Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity against a range of cancer cell lines, with a clear preference for those with high CIN.

Cell Line Cancer Type Parameter Value (µM)
JIMT-1Breast CancerIC500.0078
NIH-OVCAR3Ovarian CancerIC500.0097
HCC-15Breast CancerIC500.011
Table 2: In Vitro Anti-proliferative Activity of this compound in CIN-High Cancer Cell Lines.[1]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of this compound. Oral administration of this compound led to significant, dose-dependent tumor growth inhibition in xenograft models of human cancers with high CIN.

Tumor Model Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition
HCC15 Xenograft10p.o. once or twice daily for 1 month30 ± 15%
HCC15 Xenograft30p.o. once or twice daily for 1 month72 ± 6%
HCC15 Xenograft60p.o. once or twice daily for 1 month82 ± 9%
OVCAR3 Xenograft10p.o. once or twice daily for 1 month24 ± 26%
OVCAR3 Xenograft30p.o. once or twice daily for 1 month72 ± 17%
OVCAR3 Xenograft60p.o. once or twice daily for 1 month82 ± 10%
Table 3: In Vivo Anti-tumor Efficacy of this compound in Mouse Xenograft Models.[1]

Signaling Pathways

The mechanism of action of this compound is centered on the direct inhibition of KIF18A, which initiates a cascade of events leading to apoptosis in susceptible cancer cells. The broader signaling context of KIF18A involves pathways that regulate cell cycle progression, proliferation, and metastasis.

VLS1272_Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_biochemical_effect Biochemical Effect cluster_cellular_effect Cellular Consequence VLS1272 This compound KIF18A_MT KIF18A-Microtubule Complex VLS1272->KIF18A_MT Binds allosterically ATPase_inhibition Inhibition of ATPase Activity KIF18A_MT->ATPase_inhibition Translocation_block Blocks Microtubule Translocation ATPase_inhibition->Translocation_block Chromosome_congression_defect Chromosome Congression Defect Translocation_block->Chromosome_congression_defect Mitotic_arrest Mitotic Arrest Chromosome_congression_defect->Mitotic_arrest Apoptosis Apoptosis in CIN-High Cells Mitotic_arrest->Apoptosis

This compound Mechanism of Action Pathway

KIF18A expression and activity are also influenced by upstream signaling pathways. For instance, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression.[3] Furthermore, KIF18A can influence downstream pathways related to cell proliferation and metastasis, such as the Akt and MMP-7/MMP-9 signaling pathways.[2]

KIF18A_Signaling_Context JNK1 JNK1 cJun c-Jun JNK1->cJun KIF18A KIF18A cJun->KIF18A Activates expression Akt Akt Pathway KIF18A->Akt MMP MMP-7/MMP-9 Pathway KIF18A->MMP Proliferation Cell Proliferation Akt->Proliferation Metastasis Metastasis MMP->Metastasis

Upstream and Downstream Signaling of KIF18A

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific parameters may need to be optimized for individual laboratory conditions.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase/ATPase reaction, which is directly proportional to the enzyme's activity.

  • Reaction Setup: In a 384-well plate, combine purified KIF18A protein, microtubules, and varying concentrations of this compound in a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

  • Initiation: Start the reaction by adding a fixed concentration of ATP (e.g., 0.1 mM).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the KIF18A ATPase activity.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the concentration of this compound.

ADP_Glo_Workflow start Start setup Set up reaction: KIF18A, MTs, this compound start->setup initiate Add ATP setup->initiate incubate_reaction Incubate (e.g., 60 min) initiate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_depletion Incubate (40 min) add_adpglo->incubate_depletion add_detection Add Kinase Detection Reagent incubate_depletion->add_detection incubate_conversion Incubate (30-60 min) add_detection->incubate_conversion measure Measure Luminescence incubate_conversion->measure end End measure->end

ADP-Glo™ Assay Workflow
Microtubule Gliding Filament Assay

This assay directly visualizes the effect of this compound on the motor function of KIF18A.

  • Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.

  • Motor Adsorption: Introduce a solution of purified KIF18A protein into the flow cell and allow it to adsorb to the glass surface.

  • Blocking: Block the remaining surface with a protein like casein to prevent non-specific binding.

  • Microtubule Introduction: Introduce fluorescently labeled microtubules into the flow cell.

  • Motility Observation: In the presence of ATP, observe the gliding movement of microtubules over the KIF18A-coated surface using fluorescence microscopy.

  • Inhibitor Addition: Introduce this compound into the flow cell and observe its effect on microtubule motility.

  • Data Analysis: Record and analyze videos to quantify the velocity of microtubule gliding. A significant reduction or cessation of movement indicates inhibition of KIF18A's motor function.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding: Seed cancer cell lines in a 96-well or 384-well opaque-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Detection: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the concentration of this compound.

Conclusion

This compound represents a novel and targeted therapeutic strategy for cancers characterized by high chromosomal instability. Its mechanism of action, centered on the allosteric inhibition of KIF18A's ATPase activity, leads to a cascade of events culminating in mitotic arrest and apoptosis specifically in CIN-high cancer cells. The robust preclinical data, including potent biochemical and cellular activity, high selectivity, and significant in vivo anti-tumor efficacy, underscore the potential of this compound as a promising clinical candidate. The detailed understanding of its mechanism of action provides a strong rationale for its development and for the selection of patient populations most likely to benefit from this targeted therapy. Further clinical investigation is warranted to translate these promising preclinical findings into meaningful patient outcomes.

References

The Discovery and Development of VLS-1272: A KIF18A Inhibitor for Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The mitotic kinesin KIF18A has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). VLS-1272, a potent and selective small-molecule inhibitor of KIF18A, has shown significant promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Introduction: Targeting KIF18A in CIN-High Cancers

Chromosomal instability, a hallmark of many aggressive tumors, creates a unique dependency on specific cellular pathways for survival.[1][2] KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a critical role in regulating microtubule dynamics at the kinetochore-microtubule interface, ensuring proper chromosome alignment at the metaphase plate.[3][4][5] In chromosomally unstable cancer cells, which often exhibit high levels of aneuploidy, the demand for precise mitotic regulation is heightened, rendering them particularly vulnerable to the inhibition of KIF18A.[1][2] The selective essentiality of KIF18A in these cancer cells, while being largely dispensable for normal somatic cell division, presents a promising therapeutic window.[6]

The discovery of this compound stemmed from a focused effort to identify and optimize inhibitors of KIF18A's enzymatic activity.[1][4] This orally bioavailable and highly selective compound has demonstrated potent anti-proliferative effects in a variety of CIN-high cancer cell lines and robust anti-tumor activity in preclinical xenograft models.[1][4]

Discovery of this compound

The journey to identify this compound began with a high-throughput screen of a chemical library to find inhibitors of KIF18A's ATPase activity.[1][4] This was followed by a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties.

Target Identification and Validation

The rationale for targeting KIF18A was established by mining cancer dependency maps, which identified KIF18A as a critical vulnerability in tumor cells with high copy number aberrations.[1][4] Genetic knockdown of KIF18A in these cells led to significant mitotic defects and a reduction in tumor growth, validating it as a therapeutic target.[1][4]

Lead Optimization

The initial hit identified from the chemical library screen underwent extensive structure-activity relationship (SAR) studies to improve its pharmacological profile. This optimization process focused on enhancing its potency against KIF18A, increasing its selectivity over other kinesins, and ensuring oral bioavailability.[1]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that functions in an ATP-noncompetitive manner.[7][8] It specifically binds to the KIF18A-microtubule complex, thereby blocking the ATPase activity that powers the motor protein's movement along microtubules.[4][7] This inhibition of KIF18A's translocation function has profound consequences for mitotic progression in cancer cells.

The primary effect of this compound is the disruption of proper chromosome alignment at the metaphase plate.[4][7] Inhibition of KIF18A leads to an abnormal accumulation of the motor protein at the spindle poles.[7] This mislocalization prevents the dampening of microtubule dynamics at the plus-ends of kinetochore-microtubules, resulting in chromosome congression defects.[4] These defects trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in CIN-high tumor cells.[4][7]

cluster_0 Normal Mitosis (KIF18A Active) cluster_1 Effect of this compound in CIN-High Cancer Cells KIF18A KIF18A MT Kinetochore-Microtubule (+ end) KIF18A->MT Suppresses Dynamics Congression Chromosome Congression MT->Congression Metaphase Proper Metaphase Alignment Congression->Metaphase Segregation Accurate Chromosome Segregation Metaphase->Segregation VLS1272 This compound KIF18A_inhibited KIF18A-MT Complex (Inhibited) VLS1272->KIF18A_inhibited Binds and Inhibits Congression_defect Congression Defects KIF18A_inhibited->Congression_defect Leads to Mitotic_arrest Mitotic Arrest Congression_defect->Mitotic_arrest Triggers Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
Target/AssaySpeciesIC50Notes
KIF18A ATPase ActivityHuman41 nMATP-noncompetitive inhibition.[7][8]
KIF18A ATPase ActivityMurine8.8 nM[8]
KIF19A ATPase ActivityHuman280 nMDemonstrates selectivity over other kinesins.[8]
KIF11/Eg5, KIF18B, KIFC1Human>100 µMHigh selectivity.[8]
Table 2: Anti-proliferative Activity of this compound in CIN-High Cancer Cell Lines
Cell LineCancer TypeIC50
JIMT-1Breast Cancer0.0078 µM
OVCAR-3Ovarian Cancer0.0097 µM
HCC-15Breast Cancer0.011 µM

Citation for all data in Table 2:[7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelDosage (p.o.)Treatment ScheduleTumor Growth Inhibition
HCC1510 mg/kgOnce or twice daily for 1 month30 ± 15%
HCC1530 mg/kgOnce or twice daily for 1 month72 ± 6%
HCC1560 mg/kgOnce or twice daily for 1 month82 ± 9%
OVCAR310 mg/kgOnce or twice daily for 1 month24 ± 26%
OVCAR330 mg/kgOnce or twice daily for 1 month72 ± 17%
OVCAR360 mg/kgOnce or twice daily for 1 month82 ± 10%

Citation for all data in Table 3:[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the ATPase reaction, which is directly proportional to the enzyme's activity.

  • Reaction Setup : In a 384-well plate, incubate purified KIF18A enzyme with microtubules and varying concentrations of this compound in a reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20).[2]

  • Initiation : Start the reaction by adding a defined concentration of ATP (e.g., 10 µM to 1 mM to test for ATP competition).[4]

  • Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).[4]

  • Termination and ATP Depletion : Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP and to catalyze a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement : Measure the luminescence using a plate reader. The signal is proportional to the initial ADP concentration.

  • Data Analysis : Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

  • Cell Plating : Seed cancer cell lines in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 7 days).[7]

  • Reagent Equilibration : Before measurement, equilibrate the plate to room temperature for approximately 30 minutes.[1]

  • Lysis and Signal Generation : Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[1] Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measurement : Record the luminescence using a plate reader.

  • Data Analysis : Normalize the data to vehicle-treated controls and calculate the IC50 values for cell viability.

Microtubule Gliding Filament Assay

This assay directly visualizes the effect of an inhibitor on the motor protein's ability to translocate along microtubules.

  • Flow Chamber Preparation : Construct a flow chamber using a glass slide and a coverslip.

  • Motor Protein Immobilization : Introduce a solution of purified KIF18A motor protein into the chamber and allow it to adsorb to the glass surface.

  • Blocking : Block the remaining surface with a protein solution like casein to prevent non-specific binding.

  • Microtubule Introduction : Introduce fluorescently labeled microtubules into the chamber in the presence of ATP.

  • Inhibitor Treatment : Add this compound to the chamber and observe its effect on microtubule movement.

  • Visualization : Visualize the movement of microtubules using fluorescence microscopy and record time-lapse images.

  • Data Analysis : Measure the velocity of microtubule gliding in the presence and absence of the inhibitor. A cessation or significant reduction in velocity indicates inhibition of the motor protein.[4]

Experimental and Developmental Workflow

The discovery and preclinical development of this compound followed a structured workflow, from initial concept to in vivo efficacy studies.

cluster_0 Discovery Phase cluster_1 Preclinical Development Phase Target_ID Target Identification (KIF18A in CIN-High Cancers) HTS High-Throughput Screening (Biochemical ATPase Assay) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt VLS1272 Identification of this compound Lead_Opt->VLS1272 In_Vitro_Potency In Vitro Potency & Selectivity (ADP-Glo Assays) VLS1272->In_Vitro_Potency Advance to Preclinical MoA Mechanism of Action Studies (MT Gliding Assay) In_Vitro_Potency->MoA Cell_Activity Cellular Activity (CellTiter-Glo Proliferation Assays) MoA->Cell_Activity In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cell_Activity->In_Vivo_Efficacy Tox Toxicology & PK/PD Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Figure 2: Discovery and Preclinical Development Workflow for this compound.

Conclusion

This compound is a promising, orally active KIF18A inhibitor with a well-defined mechanism of action and robust preclinical activity against chromosomally unstable cancers.[1][4][7] The data presented in this guide highlight its potential as a novel therapeutic agent. The detailed experimental protocols provide a valuable resource for researchers in the field of oncology and drug development who are investigating KIF18A as a therapeutic target. Further clinical development of this compound and other KIF18A inhibitors is warranted to fully elucidate their therapeutic potential in patients with CIN-high tumors.

References

VLS-1272: A Technical Guide to a Selective KIF18A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A. As an ATP-noncompetitive, allosteric inhibitor, this compound represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name N-(tert-butyl)-3-(5''-(methylsulfonamido)dispiro[cyclopropane-1,1'-cyclohexane-4',3''-indoline]-1''-carbonyl)benzenesulfonamide. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C27H35N3O5S2
Molecular Weight 545.71 g/mol
CAS Number 2914878-00-3
Appearance Solid
Solubility Soluble in DMSO

Chemical Structure:

this compound Chemical Structure

Mechanism of Action

This compound selectively targets the ATPase activity of KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By binding to an allosteric site on the KIF18A-microtubule complex, this compound inhibits its enzymatic function in an ATP-noncompetitive manner.[1][2] This inhibition prevents the translocation of KIF18A along spindle microtubules, leading to a cascade of events within the cell.

The primary consequence of KIF18A inhibition by this compound is the failure of proper chromosome congression. This disruption activates the spindle assembly checkpoint, causing a prolonged mitotic arrest. In cancer cells with high levels of chromosomal instability, this sustained mitotic arrest ultimately triggers apoptotic cell death. Notably, normal, chromosomally stable cells are significantly less sensitive to the effects of this compound, suggesting a favorable therapeutic window.

Signaling Pathway of this compound Action

VLS1272_Mechanism VLS1272 This compound KIF18A KIF18A ATPase Activity VLS1272->KIF18A inhibits Translocation KIF18A Translocation to Microtubule Plus-Ends KIF18A->Translocation enables Congression Chromosome Congression Translocation->Congression required for SAC Spindle Assembly Checkpoint Activation Congression->SAC failure activates Arrest Mitotic Arrest SAC->Arrest induces Apoptosis Apoptosis in CIN-High Cells Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Biological Activity

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of KIF18A ATPase activity. The selectivity of this compound for KIF18A over other kinesin motor proteins is a key feature, minimizing off-target effects.

TargetIC50 (nM)
Human KIF18A 41
Murine KIF18A 8.8
KIF19 280
KIF11/Eg5 >100,000
KIF18B >100,000
KIFC1 >100,000
Cellular Activity

In cell-based assays, this compound selectively inhibits the proliferation of cancer cell lines with high chromosomal instability.

Cell LinePhenotypeIC50 (µM)
JIMT-1 (Breast Cancer) CIN-High0.0078
OVCAR-3 (Ovarian Cancer) CIN-High0.0097
HCC-15 (Breast Cancer) CIN-High0.011

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancers with high chromosomal instability. Oral administration of this compound led to dose-dependent tumor growth inhibition. Importantly, these anti-tumor effects were observed at doses that were well-tolerated, with no significant body weight loss in the treated animals.

Tumor ModelDosing (mg/kg, p.o.)Tumor Growth Inhibition
HCC15 Xenograft 1030% ± 15%
3072% ± 6%
6082% ± 9%
OVCAR-3 Xenograft 1024% ± 26%
3072% ± 17%
6082% ± 10%

Experimental Protocols

Detailed, step-by-step experimental protocols for the evaluation of this compound are not publicly available. The following methodologies are summarized from published research and represent the general procedures used in the characterization of this compound.

KIF18A ATPase Activity Assay (ADP-Glo™)

The inhibitory effect of this compound on KIF18A ATPase activity was likely assessed using a commercially available ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced in the enzymatic reaction.

General Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Protocol A Incubate KIF18A enzyme with this compound B Add ATP to initiate reaction A->B C Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D Add Kinase Detection Reagent to convert ADP to ATP C->D E Measure luminescence (proportional to ADP produced) D->E

Caption: General workflow for the ADP-Glo™ assay.

Cell Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effects of this compound on cancer cell lines were likely determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures the number of viable cells in culture based on the quantification of ATP.

General Workflow:

CellTiter_Glo_Workflow cluster_0 Cell Treatment cluster_1 CellTiter-Glo® Protocol A Seed cells in multi-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent to lyse cells and release ATP C->D E Measure luminescence (proportional to viable cell number) D->E

Caption: General workflow for the CellTiter-Glo® assay.

In Vivo Xenograft Studies

Human cancer cell lines with high chromosomal instability (e.g., HCC15, OVCAR-3) were likely implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice would be randomized into vehicle and this compound treatment groups. This compound was administered orally at various doses, and tumor volume and body weight were monitored regularly.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (ADME) and toxicology data for this compound are not publicly available. Preclinical studies indicate that the compound is orally bioavailable and well-tolerated in mice at efficacious doses, as evidenced by the lack of significant body weight loss during treatment.

Clinical Development

There is no public information indicating that this compound has entered clinical trials. The developing company, Volastra Therapeutics, is advancing other selective KIF18A inhibitors, namely VLS-1488 and sovilnesib, in clinical studies for the treatment of solid tumors with high chromosomal instability. It is plausible that this compound served as a preclinical tool compound to validate the therapeutic hypothesis of KIF18A inhibition.

Conclusion

This compound is a potent and selective preclinical inhibitor of KIF18A with demonstrated anti-tumor activity in models of chromosomally unstable cancers. Its mechanism of action, which capitalizes on a key vulnerability of many cancer cells, and its favorable preclinical safety profile highlight the potential of KIF18A inhibition as a novel cancer therapeutic strategy. While this compound itself may not be the clinical candidate, the data generated with this compound have paved the way for the clinical development of next-generation KIF18A inhibitors.

References

VLS-1272 Target Validation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of VLS-1272, a first-in-class inhibitor of the mitotic kinesin KIF18A, in cancer cells. It is designed to offer a comprehensive resource for researchers and drug development professionals working on novel anti-mitotic therapies for chromosomally unstable tumors.

Introduction: KIF18A as a Therapeutic Target in Chromosomally Unstable Cancers

Chromosomal instability (CIN) is a hallmark of many cancers and is characterized by a high rate of gain or loss of whole or large portions of chromosomes during mitosis. While CIN can drive tumor evolution and heterogeneity, it also creates a vulnerability that can be therapeutically exploited. Cancer cells with high CIN are often dependent on specific cellular machinery to manage the consequences of chromosome mis-segregation and ensure their survival.

One such dependency is on the mitotic kinesin KIF18A. KIF18A is a plus-end directed motor protein that plays a critical role in regulating the dynamics of kinetochore microtubules during mitosis. Its primary function is to suppress microtubule dynamics at the plus ends, which is essential for the proper alignment of chromosomes at the metaphase plate. In cancer cells with high CIN, the demand for KIF18A function is heightened to cope with the chaotic mitotic environment. Therefore, inhibiting KIF18A presents a promising therapeutic strategy to selectively kill these cancer cells while sparing normal, chromosomally stable cells.

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of KIF18A. It acts in an ATP-noncompetitive manner, providing a distinct mechanism from many other kinase inhibitors. This guide details the preclinical evidence validating KIF18A as the target of this compound and the compound's efficacy in cancer models.

Mechanism of Action of this compound

This compound functions by binding to the KIF18A-microtubule complex and inhibiting its ATPase activity. This enzymatic activity is crucial for KIF18A's ability to translocate along microtubules. By blocking this function, this compound effectively immobilizes KIF18A on the mitotic spindle.

The inhibition of KIF18A's motor activity leads to a cascade of events within the mitotic cell:

  • Chromosome Congression Defects: Without functional KIF18A to dampen microtubule dynamics at the plus ends, chromosomes fail to align properly at the metaphase plate.

  • Mitotic Arrest: The spindle assembly checkpoint (SAC) detects the unaligned chromosomes and halts the cell cycle in mitosis to prevent aneuploidy.

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.

This mechanism of action is particularly effective in cancer cells with high CIN, as they are already under significant mitotic stress and are more reliant on KIF18A for a successful, albeit aberrant, cell division.

VLS_1272_Mechanism_of_Action cluster_0 This compound Action cluster_1 Molecular Consequences cluster_2 Cellular Outcomes in CIN-High Cancer Cells This compound This compound KIF18A-MT Complex KIF18A-MT Complex This compound->KIF18A-MT Complex Binds to Inhibition of ATPase Activity Inhibition of ATPase Activity KIF18A-MT Complex->Inhibition of ATPase Activity Immobilization on Spindle Immobilization on Spindle Inhibition of ATPase Activity->Immobilization on Spindle Chromosome Congression Defects Chromosome Congression Defects Immobilization on Spindle->Chromosome Congression Defects Mitotic Arrest Mitotic Arrest Chromosome Congression Defects->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Mechanism of action of this compound in CIN-high cancer cells.

Quantitative Data on this compound Efficacy

The preclinical validation of this compound has generated significant quantitative data supporting its potency and selectivity. This data is summarized in the tables below.

Table 1: In Vitro Potency of this compound
ParameterValueDescription
IC50 (ATPase Assay) 41 nMConcentration of this compound required to inhibit 50% of KIF18A ATPase activity in a biochemical assay.
IC50 (JIMT-1) 0.0078 µMConcentration of this compound required to inhibit the viability of JIMT-1 (breast cancer) cells by 50%.[1]
IC50 (NIH-OVCAR3) 0.0097 µMConcentration of this compound required to inhibit the viability of NIH-OVCAR3 (ovarian cancer) cells by 50%.[1]
IC50 (HCC-15) 0.011 µMConcentration of this compound required to inhibit the viability of HCC-15 (breast cancer) cells by 50%.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelTreatmentTumor Growth Inhibition
HCC15 (Mouse) 10 mg/kg (p.o.)30 ± 15%
30 mg/kg (p.o.)72 ± 6%
60 mg/kg (p.o.)82 ± 9%
OVCAR3 (Mouse) 10 mg/kg (p.o.)24 ± 26%
30 mg/kg (p.o.)72 ± 17%
60 mg/kg (p.o.)82 ± 10%

Data presented as mean ± standard deviation.[1]

Table 3: Effect of this compound on Microtubule Gliding Velocity
ConditionAverage Microtubule Velocity (nm/sec)
Control (No this compound) 363.9
With this compound 33.73

Experimental Protocols for Target Validation

The following sections provide an overview of the key experimental protocols used to validate the target and mechanism of action of this compound.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the ATPase activity of KIF18A and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase/ATPase reaction.

Principle: The assay is performed in two steps. First, after the KIF18A ATPase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial ATPase activity.

General Protocol:

  • Reaction Setup: In a 384-well plate, combine purified KIF18A protein, microtubules (to stimulate activity), and varying concentrations of this compound or DMSO (vehicle control) in a suitable reaction buffer.

  • Initiation: Start the reaction by adding a final concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for ADP production.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.

  • Data Analysis: Calculate the percent inhibition of ATPase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Microtubule Gliding Filament Assay

This assay directly visualizes the effect of this compound on the motor function of KIF18A.

Principle: Purified KIF18A motors are adhered to a glass surface. Fluorescently labeled microtubules are then added along with ATP. In the absence of an inhibitor, the motors will "walk" along the microtubules, causing the microtubules to glide across the surface. The movement of the microtubules is observed using fluorescence microscopy.

General Protocol:

  • Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.

  • Motor Adhesion: Introduce a solution of purified KIF18A protein into the flow cell and allow it to adsorb to the glass surface.

  • Blocking: Block the remaining surface of the glass with a protein solution (e.g., casein) to prevent non-specific binding of microtubules.

  • Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.

  • Motility Initiation: Add a motility buffer containing ATP and an oxygen scavenger system to the flow cell. This compound or DMSO is included in this buffer at the desired concentrations.

  • Imaging: Observe the movement of the microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy. Record time-lapse videos.

  • Data Analysis: Track the movement of individual microtubules over time to determine their velocity. Compare the velocities in the presence and absence of this compound.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The CellTiter-Glo® Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.

General Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72-96 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to determine the percent viability at each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence for Mitotic Defects

This technique is used to visualize the cellular consequences of KIF18A inhibition, such as chromosome congression defects and mitotic arrest.

General Protocol:

  • Cell Culture and Treatment: Grow cancer cells on coverslips and treat them with this compound or DMSO for a predetermined time (e.g., 24 hours).

  • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow antibodies to enter the cells.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against proteins of interest, such as α-tubulin (to visualize the mitotic spindle) and a centromere marker (e.g., anti-centromere antibody, ACA) or a kinetochore marker (e.g., CREST).

  • Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as DAPI or Hoechst.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope.

  • Analysis: Analyze the images to quantify the percentage of cells in mitosis and score for mitotic defects, such as misaligned chromosomes.

Experimental_Workflow cluster_0 Biochemical & In Vitro Validation cluster_1 In Vivo Validation cluster_2 Target Engagement & Efficacy ATPase Assay ATPase Assay IC50 Determination IC50 Determination ATPase Assay->IC50 Determination Gliding Assay Gliding Assay Motor Function Inhibition Motor Function Inhibition Gliding Assay->Motor Function Inhibition Proliferation Assay Proliferation Assay Cell Viability Reduction Cell Viability Reduction Proliferation Assay->Cell Viability Reduction Immunofluorescence Immunofluorescence Mitotic Defects Mitotic Defects Immunofluorescence->Mitotic Defects Xenograft Models Xenograft Models Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Models->Tumor Growth Inhibition

Figure 2: General experimental workflow for this compound target validation.

Conclusion

The preclinical data for this compound provides a robust validation of KIF18A as a therapeutic target in cancers with high chromosomal instability. The compound demonstrates potent and selective inhibition of KIF18A's ATPase activity, leading to predictable and desired cellular consequences, including mitotic arrest and apoptosis in CIN-high cancer cells. The in vivo efficacy in relevant tumor models further supports its potential as a novel anti-cancer agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity of this compound and other KIF18A inhibitors. The strong scientific rationale and compelling preclinical data package position this compound as a promising candidate for clinical development.

References

VLS-1272: A Targeted Approach to Mitotic Progression in Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: VLS-1272 is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the mitotic kinesin KIF18A. This protein plays a critical role in regulating chromosome alignment during mitosis. In chromosomally unstable (CIN) cancer cells, which are highly dependent on KIF18A for their proliferation, this compound induces mitotic arrest and subsequent apoptosis. This targeted approach offers a promising therapeutic window, sparing healthy, chromosomally stable cells. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to KIF18A and Chromosomal Instability

Chromosomal instability is a hallmark of many aggressive cancers, including triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[1] It is characterized by a high rate of errors in chromosome segregation during mitosis, leading to aneuploidy and genomic heterogeneity. While this instability can drive tumor evolution and drug resistance, it also creates unique vulnerabilities.

One such vulnerability is the dependency on specific mitotic proteins to manage the chaotic process of cell division. KIF18A, a plus-end directed motor protein of the kinesin-8 family, is one such protein.[1] Its primary function is to suppress the dynamic movements of chromosomes at the metaphase plate, ensuring their proper alignment before segregation.[1] In CIN cancer cells, the high degree of chromosomal disarray makes them particularly reliant on KIF18A to complete mitosis and proliferate.[1]

This compound: A Selective KIF18A Inhibitor

This compound is a potent and selective inhibitor of the ATPase activity of KIF18A.[1] By binding to KIF18A, this compound allosterically inhibits its enzymatic function, leading to a cascade of events that disrupt mitotic progression specifically in CIN cancer cells.[1]

Mechanism of Action

This compound's mechanism of action is centered on the disruption of KIF18A's role in chromosome congression. Inhibition of KIF18A's ATPase activity prevents its proper function in regulating microtubule dynamics at the kinetochore.[1] This leads to:

  • Defective Chromosome Congression: Chromosomes fail to align properly at the metaphase plate.

  • Spindle Assembly Checkpoint (SAC) Activation: The SAC, a critical mitotic checkpoint, detects the improper chromosome alignment and arrests the cell cycle in mitosis to prevent catastrophic segregation errors.[2] Key proteins involved in the SAC, such as Mad2 and BubR1, are activated.

  • Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in mitosis.

  • Apoptosis: Ultimately, the sustained mitotic arrest triggers programmed cell death (apoptosis) in the cancer cells.

Crucially, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, providing a therapeutic window for this compound.[1]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from preclinical studies on this compound.

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (nM)Reference
JIMT-1Breast Cancer7.8[3]
OVCAR-3Ovarian Cancer9.7[3]
HCC-15Breast Cancer11[3]

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 7-day treatment.

In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelTreatment Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Reference
HCC1510Oral, twice daily30 ± 15[3]
HCC1530Oral, twice daily72 ± 6[3]
HCC1560Oral, twice daily82 ± 9[3]
OVCAR310Oral, once daily24 ± 26[3]
OVCAR330Oral, once daily72 ± 17[3]
OVCAR360Oral, once daily82 ± 10[3]

Tumor growth inhibition was assessed after one month of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the plates for the desired treatment period (e.g., 72 hours to 7 days).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

KIF18A ATPase Activity Assay (ADP-Glo™)

This assay measures the ATPase activity of KIF18A by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Recombinant human KIF18A protein

  • Microtubules

  • This compound

  • White, opaque 384-well plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing reaction buffer, ATP, and microtubules.

    • Add recombinant KIF18A protein to the reaction mixture.

    • Add serial dilutions of this compound or vehicle control.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus the KIF18A ATPase activity.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Cancer cell line (e.g., HCC15 or OVCAR3)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation in a suitable vehicle for oral gavage.

    • Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., once or twice daily).

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly (e.g., twice a week).

    • Continue treatment for the specified duration (e.g., 28 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the observed anti-tumor effects.

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

VLS1272_Mechanism_of_Action cluster_0 Normal Mitosis (KIF18A Active) cluster_1 This compound Treatment in CIN Cancer Cells KIF18A_active Active KIF18A MT_dynamics Regulated Microtubule Dynamics KIF18A_active->MT_dynamics Congression Proper Chromosome Congression MT_dynamics->Congression SAC_satisfied Spindle Assembly Checkpoint Satisfied Congression->SAC_satisfied Anaphase Anaphase Onset SAC_satisfied->Anaphase Cell_Division Normal Cell Division Anaphase->Cell_Division VLS1272 This compound KIF18A_inhibited Inhibited KIF18A VLS1272->KIF18A_inhibited MT_dysregulation Microtubule Dysregulation KIF18A_inhibited->MT_dysregulation Congression_defect Chromosome Congression Defect MT_dysregulation->Congression_defect SAC_activation Spindle Assembly Checkpoint Activation Congression_defect->SAC_activation Mitotic_arrest Prolonged Mitotic Arrest SAC_activation->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis Spindle_Assembly_Checkpoint_Pathway cluster_KIF18A KIF18A Function cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_APC Anaphase-Promoting Complex (APC/C) KIF18A KIF18A MT_Kinetochore Stable Microtubule- Kinetochore Attachment KIF18A->MT_Kinetochore Unattached_Kinetochores Unattached/Tensionless Kinetochores KIF18A->Unattached_Kinetochores Prevents Mad2 Mad2 Unattached_Kinetochores->Mad2 BubR1 BubR1 Unattached_Kinetochores->BubR1 MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC BubR1->MCC APC_Cdc20 APC/C-Cdc20 MCC->APC_Cdc20 Inhibits Securin_CyclinB Securin & Cyclin B Degradation APC_Cdc20->Securin_CyclinB Anaphase_Onset Anaphase Onset Securin_CyclinB->Anaphase_Onset VLS1272 This compound VLS1272->KIF18A Experimental_Workflow_Xenograft start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - this compound - Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Measurement (2x/week) treatment->monitoring endpoint Endpoint: - Tumor Excision - Data Analysis monitoring->endpoint After 28 days finish End endpoint->finish

References

Preclinical Profile of VLS-1272: A KIF18A Inhibitor for Chromosomally Unstable Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. It targets a key vulnerability in cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors. By inhibiting the ATPase activity of KIF18A, this compound disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and subsequent apoptosis in CIN-high cancer cells. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound is an ATP-noncompetitive inhibitor that binds to the KIF18A-microtubule complex.[1] This allosteric inhibition blocks the ATPase activity of KIF18A, which is essential for its motor function of translocating along microtubules.[1][2] The inhibition of KIF18A's motor activity prevents the proper alignment of chromosomes at the metaphase plate during mitosis. This leads to an accumulation of KIF18A at the spindle poles, chromosome congression defects, mitotic arrest, and ultimately, apoptosis in cancer cells with high chromosomal instability.[1][2] This selective action against CIN-high cells suggests a potential for a wider therapeutic window compared to traditional anti-mitotic agents that affect all dividing cells.[2]

Signaling Pathway of this compound Action

VLS1272_Mechanism cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect VLS1272 This compound KIF18A_MT KIF18A-Microtubule Complex VLS1272->KIF18A_MT Binds (Allosteric) ATPase_Inhibition Inhibition of KIF18A ATPase Activity KIF18A_MT->ATPase_Inhibition MT_Translocation_Block Blocked Microtubule Translocation ATPase_Inhibition->MT_Translocation_Block Chromosome_Congression_Defect Chromosome Congression Defect MT_Translocation_Block->Chromosome_Congression_Defect Mitotic_Arrest Mitotic Arrest Chromosome_Congression_Defect->Mitotic_Arrest Apoptosis Apoptosis in CIN-High Cells Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of KIF18A ATPase activity and high selectivity over other kinesin motor proteins.

TargetSpeciesIC50 (nM)Assay Conditions
KIF18A Human410.1 mM ATP[1][3]
KIF18A Murine8.80.1 mM ATP[3]
KIF19 Human280Not Specified[3]
KIF11/Eg5 Human>100,000100 µM[3]
KIF18B Human>100,000100 µM[3]
KIFC1 Human>100,000100 µM[3]
In Vitro Cell Viability

This compound shows potent anti-proliferative activity in various human cancer cell lines, particularly those with high chromosomal instability.

Cell LineCancer TypeIC50 (µM)
JIMT-1 Breast Cancer0.0078[1]
NIH-OVCAR3 Ovarian Cancer0.0097[1]
HCC-15 Not Specified0.011[1]
In Vivo Efficacy

Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in mouse xenograft models.

Tumor ModelDosing (mg/kg)AdministrationTumor Growth Inhibition (%)
HCC15 Xenograft 10p.o.30 ± 15[1]
30p.o.72 ± 6[1]
60p.o.82 ± 9[1]
OVCAR3 Xenograft 10p.o.24 ± 26[1]
30p.o.72 ± 17[1]
60p.o.82 ± 10[1]

Experimental Protocols

ADP-Glo™ Kinase Assay for KIF18A ATPase Activity

This assay quantifies KIF18A ATPase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • KIF18A enzyme

  • Microtubules

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • White, opaque multiwell plates

Procedure:

  • Prepare the kinase reaction mixture containing kinase buffer, KIF18A enzyme, microtubules, and the desired concentration of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the KIF18A ATPase activity.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled multiwell plates

Procedure:

  • Plate cells in opaque-walled multiwell plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 7 days).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Microtubule Gliding Filament Assay

This assay visualizes the motor activity of KIF18A by observing the movement of microtubules propelled by surface-adsorbed KIF18A.

Materials:

  • Purified KIF18A motor proteins

  • Fluorescently labeled microtubules

  • This compound

  • ATP

  • Motility buffer

  • Microscope slides and coverslips

  • Casein solution

  • Fluorescence microscope

Procedure:

  • Create a flow chamber using a microscope slide and coverslip.

  • Coat the inside of the chamber with a casein solution to prevent non-specific binding.

  • Introduce the purified KIF18A motor proteins into the chamber and allow them to adsorb to the surface.

  • Wash out unbound motor proteins with motility buffer.

  • Introduce the fluorescently labeled microtubules into the chamber.

  • Add ATP to initiate microtubule movement. In the experimental condition, include this compound in the motility buffer with ATP.

  • Observe and record the movement of the microtubules using a fluorescence microscope. The velocity of microtubule gliding is a measure of KIF18A motor activity.

Mandatory Visualization

Experimental Workflow for Preclinical Evaluation of this compound

VLS1272_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (ADP-Glo) cell_based_assay Cell-Based Assays (CellTiter-Glo) biochem_assay->cell_based_assay mechanistic_assay Mechanistic Assays (Microtubule Gliding) cell_based_assay->mechanistic_assay xenograft_model Tumor Xenograft Models (e.g., OVCAR-3, HCC15) mechanistic_assay->xenograft_model efficacy_study Efficacy Studies (Tumor Growth Inhibition) xenograft_model->efficacy_study tolerability_study Tolerability Assessment efficacy_study->tolerability_study data_analysis Data Analysis and Candidate Selection tolerability_study->data_analysis start Start: Compound this compound start->biochem_assay

References

VLS-1272 Selectivity Profile Against Other Kinesins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] As a member of the kinesin-8 family, KIF18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, thereby ensuring proper chromosome alignment at the metaphase plate during mitosis.[3] Inhibition of KIF18A's ATPase activity by this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells, particularly those exhibiting chromosomal instability (CIN).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against other kinesins, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: this compound Kinesin Selectivity Profile

The selectivity of a targeted inhibitor is a critical parameter in drug development, as it directly relates to the potential for off-target effects and toxicity. This compound has been demonstrated to be highly selective for KIF18A over other kinesin motor proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human and mouse kinesins.

Kinesin TargetSpeciesIC50 (nM)Fold Selectivity vs. KIF18A
KIF18A Human 41 1
CENPEHuman>10,000>243
EG5 (KIF11)Human5,870>143
Additional KinesinsHuman/Mouse>10,000>243

Note: The data presented is based on available information and may be subject to variations depending on the specific assay conditions. The IC50 for KIF18A is for the ATP-noncompetitive inhibition of its ATPase activity.[2] Data for additional kinesins is qualitative based on statements of high selectivity.[1]

Experimental Protocols

The characterization of this compound's potency and selectivity involves several key biochemical and cell-based assays. The detailed methodologies for two pivotal experiments are outlined below.

Kinesin ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of kinesin motors by measuring the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay system that couples the conversion of ADP to ATP with a luciferase-luciferin reaction to generate a light signal proportional to the ADP concentration.

Materials:

  • Purified recombinant kinesin motor domains (e.g., KIF18A, CENPE, EG5)

  • Microtubules (taxol-stabilized)

  • This compound (or other test compounds) in desired concentrations

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Multi-well plates (e.g., 384-well white opaque plates)

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, combine the assay buffer, microtubules, and the kinesin enzyme.

  • Compound Addition: Add this compound at various concentrations to the wells. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinesin reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinesin's ATPase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of kinesins by observing the movement of fluorescently labeled microtubules over a surface coated with the motor protein. Inhibition of motor activity results in a reduction or cessation of microtubule gliding.

Materials:

  • Purified, truncated kinesin motor proteins (e.g., KIF18A)

  • Fluorescently labeled, taxol-stabilized microtubules

  • This compound (or other test compounds)

  • Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM taxol, and an ATP regeneration system)

  • Casein solution (for blocking non-specific binding)

  • Glass flow cells

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.

  • Motor Protein Immobilization: Introduce the purified kinesin motor protein solution into the flow cell and allow it to adsorb to the glass surface.

  • Blocking: Wash the flow cell with a casein solution to block any remaining non-specific binding sites on the surface.

  • Microtubule Introduction: Introduce the fluorescently labeled microtubules into the flow cell.

  • Initiation of Motility: Add the motility buffer containing ATP and the test compound (this compound) to the flow cell.

  • Imaging: Visualize and record the movement of the microtubules using a TIRF microscope.

  • Data Analysis: Analyze the recorded videos to determine the velocity and the number of moving microtubules. A reduction in velocity or the number of motile microtubules in the presence of this compound indicates inhibition of the kinesin's motor function.

Mandatory Visualization

Signaling Pathway of KIF18A Inhibition by this compound

KIF18A_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_mitosis Mitotic Progression cluster_inhibition Inhibition by this compound JNK1 JNK1 cJun c-Jun JNK1->cJun Phosphorylates & Activates KIF18A_promoter KIF18A Promoter cJun->KIF18A_promoter Binds & Activates Transcription KIF18A KIF18A (Kinesin Motor) KIF18A_promoter->KIF18A Expression MT Kinetochore Microtubules KIF18A->MT Regulates MT Dynamics at Plus-Ends Metaphase Proper Chromosome Alignment (Metaphase) KIF18A->Metaphase Chromosomes Chromosomes MT->Chromosomes Attachment & Segregation Chromosomes->Metaphase Alignment Mitotic_Exit Mitotic Exit & Cell Division Metaphase->Mitotic_Exit Mitotic_Arrest Mitotic Arrest Metaphase->Mitotic_Arrest VLS1272 This compound VLS1272->KIF18A Inhibits ATPase Activity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis ADP_Glo_Workflow start Start reagents Prepare Reaction Mix: Kinesin, Microtubules, Buffer start->reagents add_inhibitor Add this compound (or DMSO control) reagents->add_inhibitor add_atp Initiate Reaction with ATP add_inhibitor->add_atp incubation1 Incubate (e.g., 60 min) add_atp->incubation1 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->add_adpglo incubation2 Incubate (40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (ADP -> ATP -> Light) incubation2->add_detection incubation3 Incubate (30-60 min) add_detection->incubation3 measure Measure Luminescence incubation3->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end MT_Gliding_Workflow start Start prepare_flowcell Prepare Glass Flow Cell start->prepare_flowcell immobilize_kinesin Immobilize Kinesin on Surface prepare_flowcell->immobilize_kinesin block_surface Block with Casein immobilize_kinesin->block_surface add_mts Add Fluorescent Microtubules block_surface->add_mts add_buffer Add Motility Buffer with ATP & this compound add_mts->add_buffer image Image with TIRF Microscopy add_buffer->image analyze Analyze Microtubule Velocity & Motility image->analyze end End analyze->end

References

VLS-1272: An In-Depth Technical Guide on a Novel KIF18A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VLS-1272 is a potent, orally active, and selective inhibitor of the mitotic kinesin KIF18A, a protein that plays a critical role in chromosome alignment during cell division. Developed by Volastra Therapeutics, this compound represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its evaluation. While specific quantitative pharmacokinetic parameters for this compound are not publicly available at this time, this guide summarizes the existing knowledge to support further research and development efforts.

Mechanism of Action: Targeting Mitotic Vulnerability in CIN Cancers

This compound functions as an ATP-noncompetitive inhibitor of KIF18A. By binding to an allosteric site on the KIF18A-microtubule complex, this compound blocks the ATPase activity of KIF18A, which is essential for its motor function of microtubule translocation. This inhibition leads to the abnormal accumulation of KIF18A at the spindle poles, disrupting proper chromosome alignment at the metaphase plate. The resulting mitotic arrest ultimately triggers apoptosis in cancer cells with high levels of chromosomal instability (CIN-High).

cluster_0 This compound Inhibition of KIF18A Pathway cluster_1 Normal Mitotic Process cluster_2 Action of this compound KIF18A KIF18A Motor Protein MT Microtubules KIF18A->MT Binds to Chromosome Alignment Chromosome Alignment KIF18A->Chromosome Alignment Regulates Disrupted Alignment Chromosome Misalignment KIF18A->Disrupted Alignment Leads to ATP ATP ATP->KIF18A Hydrolyzed by VLS1272 This compound VLS1272->KIF18A Inhibits ATPase Activity (Allosteric, ATP-noncompetitive) Proper Mitosis Proper Mitosis Chromosome Alignment->Proper Mitosis Leads to Mitotic Arrest Mitotic Arrest Disrupted Alignment->Mitotic Arrest Causes Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound action on the KIF18A motor protein.

Pharmacokinetics: Optimized Properties for In Vivo Efficacy

While detailed quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and oral bioavailability percentages are not currently in the public domain, preclinical studies have consistently described this compound as an orally active agent with optimized pharmacokinetic properties.[1] This optimization was a key step in its development to ensure robust engagement of the KIF18A target in vivo.

Table 1: Summary of Publicly Available Pharmacokinetic Information for this compound

ParameterValueSpeciesRoute of AdministrationSource
Oral ActivityActiveMiceOral (p.o.)
Pharmacokinetic PropertiesOptimizedPreclinical SpeciesNot Specified[1]

Note: Specific quantitative values for pharmacokinetic parameters are not publicly available.

In Vitro Activity and Potency

This compound has demonstrated potent and selective inhibitory activity against KIF18A in various in vitro assays.

Table 2: In Vitro Potency of this compound

AssayCell Line / TargetIC50Source
KIF18A ATPase InhibitionHuman KIF18A41 nM
Cell Viability (7 days)JIMT-1 (Breast Cancer)0.0078 µM
Cell Viability (7 days)NIH-OVCAR3 (Ovarian Cancer)0.0097 µM
Cell Viability (7 days)HCC-15 (Breast Cancer)0.011 µM

In Vivo Preclinical Efficacy

Preclinical studies in mouse xenograft models have shown that oral administration of this compound leads to significant, dose-dependent inhibition of tumor growth in CIN-High cancer models.

Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models

Tumor ModelDosing RegimenTumor Growth InhibitionSource
HCC15 (Breast Cancer)10 mg/kg, p.o. (once or twice daily for 1 month)30 ± 15%
HCC15 (Breast Cancer)30 mg/kg, p.o. (once or twice daily for 1 month)72 ± 6%
HCC15 (Breast Cancer)60 mg/kg, p.o. (once or twice daily for 1 month)82 ± 9%
OVCAR3 (Ovarian Cancer)10 mg/kg, p.o. (once or twice daily for 1 month)24 ± 26%
OVCAR3 (Ovarian Cancer)30 mg/kg, p.o. (once or twice daily for 1 month)72 ± 17%
OVCAR3 (Ovarian Cancer)60 mg/kg, p.o. (once or twice daily for 1 month)82 ± 10%

Experimental Protocols

Detailed protocols for in vivo pharmacokinetic studies of this compound are not publicly available. However, based on the published literature, a general workflow for the preclinical evaluation of this compound can be outlined.

cluster_0 General Preclinical Experimental Workflow for this compound A In Vitro Assays B ATPase Inhibition Assay (ADP-Glo) A->B C Cell Viability/Proliferation Assays A->C D In Vivo Studies E Xenograft Mouse Models (e.g., HCC15, OVCAR3) D->E I Pharmacokinetic Analysis D->I F Oral Administration of this compound E->F G Tumor Growth Measurement F->G H Pharmacodynamic Analysis (e.g., Mitotic Arrest) F->H J Blood Sampling at Time Points I->J K LC-MS/MS Analysis of Plasma Concentrations J->K

Caption: A generalized workflow for the preclinical evaluation of this compound.

In Vitro ATPase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound on KIF18A's ATPase activity is commonly assessed using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the enzymatic reaction. The protocol generally involves incubating the KIF18A enzyme with microtubules and ATP in the presence of varying concentrations of this compound. The reaction is then stopped, and the amount of ADP generated is measured by a luminescence-based detection system. The IC50 value is then calculated from the dose-response curve.

Cell Viability Assays

To determine the effect of this compound on cancer cell proliferation, cell viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are typically employed. Cancer cell lines are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 7 days). The assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The IC50 values are determined by plotting cell viability against the log of the drug concentration.

In Vivo Xenograft Studies

Human cancer cell lines, such as HCC15 or OVCAR3, are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion and Future Directions

This compound is a promising, orally active KIF18A inhibitor with potent in vitro activity and demonstrated in vivo efficacy in preclinical models of CIN-High cancers. Its mechanism of action, which selectively targets a vulnerability in chromosomally unstable tumor cells, suggests a potential for a favorable therapeutic window. While detailed pharmacokinetic data remains proprietary, the available information underscores its potential as a clinical candidate. Further disclosure of its pharmacokinetic and safety profile from ongoing and future clinical trials will be crucial in fully defining its therapeutic potential.

References

VLS-1272: A Technical Guide to its Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of VLS-1272, a potent and selective inhibitor of the mitotic kinesin KIF18A. By elucidating its impact on microtubule dynamics, this document provides a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is an orally active, ATP-noncompetitive inhibitor of KIF18A.[1] It specifically binds to the KIF18A-microtubule complex, effectively locking the motor protein onto the microtubule.[1] This binding inhibits the ATPase activity of KIF18A, which is essential for its translocation along microtubules.[1][2] The primary consequence of this inhibition is the disruption of normal chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2]

The selectivity of this compound for KIF18A is a key characteristic, distinguishing it from other anti-mitotic agents that often target tubulin directly and can be associated with significant toxicities.[3] This targeted approach offers a promising therapeutic window for cancers with high levels of CIN.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the biochemical and cellular effects of this compound.

Table 1: Biochemical Activity of this compound against KIF18A

ParameterValueSpeciesAssay ConditionsReference
IC50 (ATPase Inhibition)41 nMHuman0.1 mg/mL microtubules, 0.1 mM ATP[1]

Table 2: In Vitro Cellular Activity of this compound

Cell LineCancer TypeIC50 (7-day viability)NotesReference
JIMT-1Breast Cancer0.0078 µMCIN-high[1]
NIH-OVCAR3Ovarian Cancer0.0097 µMCIN-high[1]
HCC-15Breast Cancer0.011 µMCIN-high[1]

Table 3: Effect of this compound on Microtubule Gliding Velocity

ConditionMean Velocity (nm/sec)Reference
Control (KIF18A)363.9[4]
This compound33.73[4]

Table 4: In Vivo Antitumor Efficacy of this compound

Tumor ModelDose (mg/kg)Dosing ScheduleTumor Growth InhibitionReference
HCC15 Xenograft10p.o. daily30% ± 15%[1]
HCC15 Xenograft30p.o. daily72% ± 6%[1]
HCC15 Xenograft60p.o. daily82% ± 9%[1]
OVCAR3 Xenograft10p.o. daily24% ± 26%[1]
OVCAR3 Xenograft30p.o. daily72% ± 17%[1]
OVCAR3 Xenograft60p.o. daily82% ± 10%[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

KIF18A ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Recombinant human KIF18A (e.g., 1-374aa fragment)

  • Taxol-stabilized microtubules

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)

  • White, opaque 384-well plates

Procedure:

  • Prepare Reagents:

    • Dilute recombinant KIF18A to the desired concentration (e.g., 5 nM) in Assay Buffer.

    • Prepare a stock solution of taxol-stabilized microtubules (e.g., 1 mg/mL).

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

  • Kinase Reaction:

    • In a 384-well plate, combine KIF18A, microtubules (e.g., final concentration of 0.1 mg/mL), and this compound/vehicle control.

    • Initiate the reaction by adding ATP (e.g., final concentration of 100 µM). The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (twice the volume of the kinase reaction) to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.

Microtubule Gliding Assay

This in vitro motility assay directly visualizes the effect of this compound on the KIF18A-driven movement of microtubules.

Materials:

  • Purified, fluorescently labeled, and taxol-stabilized microtubules

  • Purified KIF18A motor protein

  • This compound or other test compounds

  • Casein solution (e.g., 0.5 mg/mL in BRB80 buffer)

  • Motility Buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenger system, and taxol)

  • Glass coverslips and microscope slides to create flow cells

Procedure:

  • Flow Cell Preparation:

    • Assemble a flow cell using a microscope slide and coverslip with double-sided tape to create a channel.

    • Introduce casein solution into the flow cell and incubate for 5 minutes to block the glass surface.

    • Wash the flow cell with BRB80 buffer.

  • Motor Protein Immobilization:

    • Introduce the KIF18A motor protein solution into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface.

    • Wash out unbound motors with BRB80 buffer.

  • Microtubule Motility:

    • Introduce the fluorescently labeled microtubules into the flow cell.

    • Add the Motility Buffer containing this compound or vehicle control.

  • Imaging and Analysis:

    • Visualize microtubule movement using fluorescence microscopy (e.g., TIRF microscopy).

    • Record time-lapse image sequences.

    • Analyze the image sequences using tracking software (e.g., ImageJ with appropriate plugins) to determine the velocity of microtubule gliding.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest (e.g., JIMT-1, OVCAR-3, HCC-15)

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into opaque-walled multiwell plates at a density appropriate for the cell line and duration of the assay.

    • Allow cells to attach and resume proliferation overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only wells as a control.

  • Incubation:

    • Incubate the plates for the desired duration (e.g., 7 days).

  • ATP Measurement:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's mechanism of action.

VLS1272_Mechanism_of_Action cluster_0 Normal Mitosis cluster_1 This compound Action KIF18A KIF18A MT Microtubule KIF18A->MT Binds to ADP ADP + Pi KIF18A->ADP Congression Chromosome Congression KIF18A->Congression Promotes ATP ATP ATP->KIF18A Hydrolyzed by VLS1272 This compound KIF18A_VLS KIF18A-VLS-1272 Complex VLS1272->KIF18A_VLS Binds to KIF18A on MT No_Translocation Inhibition of Translocation KIF18A_VLS->No_Translocation Leads to Mitotic_Arrest Mitotic Arrest No_Translocation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action on KIF18A and microtubule dynamics.

KIF18A_ATPase_Assay_Workflow start Start reagents Prepare KIF18A, Microtubules, ATP, and this compound start->reagents reaction Incubate KIF18A, MTs, ATP, and this compound reagents->reaction adp_glo Add ADP-Glo™ Reagent (Deplete ATP) reaction->adp_glo detection Add Kinase Detection Reagent (Generate Light) adp_glo->detection measure Measure Luminescence detection->measure end End measure->end

Caption: Workflow for the KIF18A ATPase activity assay.

Microtubule_Gliding_Assay_Workflow start Start prepare_flow_cell Prepare Flow Cell (Casein Coating) start->prepare_flow_cell immobilize_kif18a Immobilize KIF18A Motor Protein prepare_flow_cell->immobilize_kif18a add_mts Introduce Fluorescent Microtubules immobilize_kif18a->add_mts add_buffer Add Motility Buffer with this compound add_mts->add_buffer image Image Microtubule Movement (Time-Lapse) add_buffer->image analyze Analyze Velocity image->analyze end End analyze->end

Caption: Workflow for the microtubule gliding assay.

References

Methodological & Application

VLS-1272 In Vitro Cell-Based Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLS-1272 is a potent and selective, ATP non-competitive inhibitor of the mitotic kinesin KIF18A.[1][2][3] It targets the KIF18A-microtubule complex, inhibiting its ATPase activity and consequently its microtubule translocation function.[1] This inhibition leads to defects in chromosome congression, mitotic arrest, and ultimately apoptosis, showing notable efficacy in cancer cells with high chromosomal instability (CIN).[2][4] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.

Data Presentation

Table 1: this compound Enzymatic Activity
TargetAssayIC50 (nM)ATP ConcentrationReference
Human KIF18AADP-Glo410.1 mM[3]
Murine KIF18AADP-Glo8.80.1 mM[3]
KIF19Not Specified280Not Specified[3]
KIF11/Eg5Not SpecifiedNo inhibition at 100 µMNot Specified[3]
KIF18BNot SpecifiedNo inhibition at 100 µMNot Specified[3]
KIFC1Not SpecifiedNo inhibition at 100 µMNot Specified[3]
Table 2: this compound Cell-Based Activity
Cell LineCancer TypeAssayIC50 (µM)Incubation TimeReference
JIMT-1Breast CancerCellTiter-Glo0.00787 days[1]
NIH-OVCAR3Ovarian CancerCellTiter-Glo0.00977 days[1]
HCC-15Not SpecifiedCellTiter-Glo0.0117 days[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the KIF18A motor protein. In a healthy mitotic cell, KIF18A moves along the astral microtubules towards the plus-ends at the cell cortex, a process essential for the proper alignment of chromosomes at the metaphase plate. This compound, by inhibiting the ATPase activity of KIF18A, prevents this translocation. This leads to an accumulation of KIF18A at the spindle poles, disruption of chromosome alignment, mitotic arrest, and subsequent induction of apoptosis, particularly in CIN-high tumor cells.

VLS1272_Signaling_Pathway This compound Mechanism of Action cluster_mitosis Mitosis KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules translocates along Chromosome_Congression Chromosome_Congression Microtubules->Chromosome_Congression facilitates Mitotic_Progression Mitotic_Progression Chromosome_Congression->Mitotic_Progression Apoptosis Apoptosis Mitotic_Progression->Apoptosis This compound This compound This compound->KIF18A inhibits ATPase activity

Caption: this compound inhibits KIF18A, leading to mitotic arrest and apoptosis.

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™)

This protocol is adapted from standard ADP-Glo™ Kinase Assay protocols and is suitable for measuring the effect of this compound on KIF18A ATPase activity.

Workflow:

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare KIF18A, this compound, ATP, and Microtubules Start->Prepare_Reagents Incubate_Kinase_Rxn Incubate KIF18A, this compound, ATP, and Microtubules Prepare_Reagents->Incubate_Kinase_Rxn Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_Kinase_Rxn->Add_ADP_Glo_Reagent Incubate_1 Incubate 40 min at RT Add_ADP_Glo_Reagent->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate 30-60 min at RT Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the KIF18A ATPase Activity Assay.

Materials:

  • KIF18A enzyme (human, recombinant)

  • This compound

  • Microtubules

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound in kinase buffer to achieve the desired final concentrations.

    • Prepare a solution of KIF18A enzyme and microtubules in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • To the wells of a white, opaque plate, add the KIF18A/microtubule solution.

    • Add the this compound dilutions or DMSO (vehicle control).

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Workflow:

CellTiter_Glo_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound dilutions Seed_Cells->Add_Compound Incubate_Cells Incubate for desired duration (e.g., 7 days) Add_Compound->Incubate_Cells Equilibrate_Plate Equilibrate plate to RT Incubate_Cells->Equilibrate_Plate Add_CTG_Reagent Add CellTiter-Glo® Reagent Equilibrate_Plate->Add_CTG_Reagent Lyse_Cells Mix to induce lysis Add_CTG_Reagent->Lyse_Cells Incubate_Luminescence Incubate 10 min at RT Lyse_Cells->Incubate_Luminescence Measure_Luminescence Measure Luminescence Incubate_Luminescence->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., JIMT-1, NIH-OVCAR3, HCC-15)

  • This compound

  • Cell culture medium and supplements

  • White, opaque 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a white, opaque 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the wells and add the medium containing the this compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate the plate for the desired treatment duration (e.g., 7 days).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Microtubule Gliding Assay

This assay visualizes the this compound-mediated inhibition of KIF18A's ability to translocate microtubules.

Workflow:

MT_Gliding_Workflow Start Start Prepare_Flow_Cell Prepare flow cell Start->Prepare_Flow_Cell Add_KIF18A Add KIF18A solution Prepare_Flow_Cell->Add_KIF18A Block Block with casein Add_KIF18A->Block Add_MTs Add fluorescently labeled microtubules Block->Add_MTs Add_VLS1272 Add this compound or vehicle Add_MTs->Add_VLS1272 Image Image with TIRF microscopy Add_VLS1272->Image Analyze Analyze microtubule velocity Image->Analyze End End Analyze->End

Caption: Workflow for the Microtubule Gliding Assay.

Materials:

  • Purified KIF18A motor protein

  • Fluorescently labeled, taxol-stabilized microtubules

  • This compound

  • Flow cells (constructed from microscope slides and coverslips)

  • Casein solution (for blocking)

  • Motility buffer (containing ATP)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Flow Cell Preparation:

    • Assemble flow cells.

    • Introduce a solution of KIF18A into the flow cell and incubate to allow the motor proteins to adsorb to the glass surface.

    • Wash out unbound KIF18A.

    • Introduce a casein solution to block the remaining surface and prevent non-specific binding of microtubules.

  • Motility Assay:

    • Introduce a solution of fluorescently labeled microtubules into the flow cell.

    • Add the motility buffer containing ATP and either this compound or vehicle (DMSO).

  • Imaging and Analysis:

    • Visualize the movement of the microtubules using a TIRF microscope.

    • Record time-lapse image sequences.

    • Analyze the image sequences to determine the velocity of microtubule gliding. A significant reduction in velocity in the presence of this compound indicates inhibition of KIF18A motor activity.

Apoptosis Assay (Annexin V Staining)

This protocol is to determine if this compound induces apoptosis in sensitive cell lines.

Workflow:

Apoptosis_Workflow Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend_in_Buffer Resuspend in Annexin V binding buffer Wash_Cells->Resuspend_in_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_in_Buffer->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Analyze_by_FCM Analyze by Flow Cytometry Incubate->Analyze_by_FCM End End Analyze_by_FCM->End

Caption: Workflow for the Annexin V Apoptosis Assay.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

References

Application Notes and Protocols for VLS-1272 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. VLS-1272 is a potent and selective inhibitor of Kinesin Family Member 18A (KIF18A), a mitotic kinesin essential for chromosome alignment during cell division.[1] Chromosomally unstable cancer cells, a characteristic feature of many TNBC tumors, exhibit a heightened dependency on KIF18A for their proliferation and survival.[1] this compound exploits this vulnerability by inducing mitotic arrest and subsequent apoptosis in these cancer cells, presenting a promising therapeutic strategy for this difficult-to-treat breast cancer subtype.

These application notes provide a comprehensive overview of the preclinical activity of this compound in TNBC cell lines, including its effects on cell viability, apoptosis, and relevant signaling pathways. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development efforts.

Data Presentation

In Vitro Efficacy of this compound in TNBC Cell Lines

This compound demonstrates potent anti-proliferative activity against various TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in several TNBC cell lines, highlighting its efficacy in the nanomolar range.

Cell LineSubtypeIC50 (nM)Reference
JIMT-1Basal-like7.8[2]
HCC-15Basal-like11[2]
MDA-MB-231Mesenchymal-likeGreater effect in CINHigh vs. CINLow[3]

Note: CIN (Chromosomal Instability) status can influence sensitivity to this compound.

Induction of Apoptosis by this compound

Treatment with this compound leads to the induction of apoptosis in sensitive TNBC cell lines. This is evidenced by the cleavage of key apoptotic markers such as Caspase-3 and Poly (ADP-ribose) polymerase (PARP).

Cell LineApoptotic MarkerObservationReference
OVCAR-3*Cleaved Caspase-3Induced[3]
TNBC Cell LinesCleaved PARPIncreased levels upon KIF18A inhibition

*OVCAR-3 is an ovarian cancer cell line with high chromosomal instability, serving as a relevant model for KIF18A inhibitor activity.

Signaling Pathway and Experimental Workflow Diagrams

KIF18A-Mediated Mitotic Progression and its Inhibition by this compound

KIF18A_Pathway cluster_mitosis Mitosis cluster_inhibition This compound Inhibition Microtubules Microtubules Chromosome_Alignment Proper Chromosome Alignment Microtubules->Chromosome_Alignment Chromosomes Chromosomes Chromosomes->Chromosome_Alignment KIF18A KIF18A KIF18A->Microtubules Regulates dynamics KIF18A->Chromosomes Controls positioning Mitotic_Arrest Mitotic Arrest KIF18A->Mitotic_Arrest Mitotic_Progression Successful Mitotic Progression Chromosome_Alignment->Mitotic_Progression This compound This compound This compound->KIF18A Inhibits ATPase activity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits KIF18A, leading to mitotic arrest and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow TNBC_Cell_Lines TNBC Cell Lines (e.g., JIMT-1, HCC-15, MDA-MB-231) VLS-1272_Treatment This compound Treatment (Dose-response and time-course) TNBC_Cell_Lines->VLS-1272_Treatment Cell_Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) VLS-1272_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) VLS-1272_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic & Pathway Markers) VLS-1272_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating this compound's effects on TNBC cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., JIMT-1, HCC-15, MDA-MB-231)

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed TNBC cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Incubate for 24 hours.

  • Treat the cells with this compound at various concentrations (e.g., 1x and 2x IC50) for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptotic and signaling proteins after this compound treatment.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KIF18A, anti-cleaved Caspase-3, anti-PARP, anti-phospho-Histone H3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed TNBC cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Optimal antibody dilutions should be determined empirically).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound demonstrates significant preclinical activity against TNBC cell lines by selectively targeting the mitotic kinesin KIF18A, leading to mitotic catastrophe and apoptosis. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore its mechanism of action in greater detail. Continued research into KIF18A inhibition may pave the way for a novel targeted therapy for patients with triple-negative breast cancer.

References

VLS-1272 Application Notes for High-Grade Serous Ovarian Cancer (HGSOC) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-grade serous ovarian cancer (HGSOC) is the most prevalent and lethal subtype of ovarian cancer, characterized by high levels of chromosomal instability (CIN). This inherent genomic chaos presents a therapeutic vulnerability. VLS-1272 is a potent and selective inhibitor of Kinesin Family Member 18A (KIF18A), a mitotic kinesin essential for the proper alignment of chromosomes during cell division in chromosomally unstable cells. In normal, chromosomally stable cells, KIF18A is not essential for mitosis, suggesting a therapeutic window for KIF18A inhibitors in CIN-high cancers like HGSOC. Preclinical studies have demonstrated the potential of this compound as a targeted therapy for HGSOC. These application notes provide a summary of the preclinical data and detailed protocols for the evaluation of this compound in HGSOC models.

Data Presentation

In Vitro Efficacy of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, including the HGSOC cell line NIH-OVCAR3.

Cell LineCancer TypeIC50 (µM)Citation
NIH-OVCAR3High-Grade Serous Ovarian Cancer0.0097[1]
JIMT-1Breast Cancer0.0078[1]
HCC-15Breast Cancer0.011[1]
In Vivo Efficacy of this compound in an OVCAR-3 Xenograft Model

This compound has demonstrated significant, dose-dependent anti-tumor activity in a mouse xenograft model using the HGSOC cell line OVCAR-3.

This compound Dose (mg/kg, p.o.)Tumor Growth Inhibition (%)Citation
1024 ± 26[1]
3072 ± 17[1]
6082 ± 10[1]

Signaling Pathway and Mechanism of Action

This compound selectively targets KIF18A, a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore-microtubules (k-fibers) during mitosis. In chromosomally unstable cancer cells, which are prevalent in HGSOC, the mitotic process is under increased stress. These cells become highly dependent on KIF18A to facilitate the proper congression of chromosomes to the metaphase plate.

By inhibiting the ATPase activity of KIF18A, this compound prevents its translocation along microtubules. This leads to the mislocalization of KIF18A and disrupts the precise control of microtubule dynamics required for chromosome alignment. The consequence is a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), ultimately leading to apoptotic cell death in these cancer cells. Normal cells, with their stable chromosomal content, are less reliant on KIF18A and are therefore less sensitive to its inhibition.

KIF18A_Inhibition_Pathway cluster_0 Mitosis in HGSOC (CIN-High) cluster_1 Effect of this compound Kinetochore Kinetochore Microtubule Kinetochore-Microtubule (+ end) Kinetochore->Microtubule Attachment KIF18A_active Active KIF18A KIF18A_active->Microtubule Binds to & Translocates Chromosome_Congression Chromosome Congression KIF18A_active->Chromosome_Congression Promotes KIF18A_inhibited Inhibited KIF18A Proper_Mitosis Proper Mitotic Progression Chromosome_Congression->Proper_Mitosis Leads to VLS1272 This compound VLS1272->KIF18A_active Inhibits Congression_Failure Chromosome Congression Failure KIF18A_inhibited->Congression_Failure Causes Mitotic_Arrest Mitotic Arrest (SAC Activation) Congression_Failure->Mitotic_Arrest Triggers Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HGSOC_cells HGSOC Cell Lines (e.g., OVCAR-3) Cell_plating Cell Plating (96-well plates) HGSOC_cells->Cell_plating VLS1272_treatment_vitro This compound Treatment (Dose-response) Cell_plating->VLS1272_treatment_vitro MTT_assay MTT Assay VLS1272_treatment_vitro->MTT_assay IC50_determination IC50 Determination MTT_assay->IC50_determination Xenograft_model OVCAR-3 Xenograft Model Establishment Randomization Tumor-bearing Mice Randomization Xenograft_model->Randomization VLS1272_treatment_vivo This compound Oral Administration Randomization->VLS1272_treatment_vivo Tumor_monitoring Tumor Growth Monitoring VLS1272_treatment_vivo->Tumor_monitoring Efficacy_analysis Efficacy Analysis (TGI) Tumor_monitoring->Efficacy_analysis

References

Application Notes and Protocols for In Vivo Xenograft Studies with VLS-1272

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, orally bioavailable, ATP-noncompetitive inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is essential for the proper alignment of chromosomes during mitosis, and its inhibition by this compound leads to mitotic defects, cell cycle arrest, and subsequent apoptosis in cancer cells with high chromosomal instability (CIN).[1] This makes this compound a promising therapeutic agent for the treatment of various cancers characterized by CIN. These application notes provide a comprehensive overview of in vivo xenograft studies with this compound, including quantitative data, detailed experimental protocols, and visual diagrams of the experimental workflow and the targeted signaling pathway.

Quantitative Data from In Vivo Xenograft Studies

This compound has demonstrated significant dose-dependent anti-tumor efficacy in preclinical xenograft models. The following tables summarize the tumor growth inhibition (TGI) data from studies using the HCC15 (breast cancer) and OVCAR3 (ovarian cancer) cell lines.

Table 1: this compound Efficacy in HCC15 Xenograft Model

Dosage (mg/kg, p.o.)Dosing ScheduleMean Tumor Growth Inhibition (%)Standard Deviation (%)
10Once or Twice Daily3015
30Once or Twice Daily726
60Once or Twice Daily829

Table 2: this compound Efficacy in OVCAR3 Xenograft Model

Dosage (mg/kg, p.o.)Dosing ScheduleMean Tumor Growth Inhibition (%)Standard Deviation (%)
10Once or Twice Daily2426
30Once or Twice Daily7217
60Once or Twice Daily8210

Data sourced from MedchemExpress.[3]

Experimental Protocols

This section details a generalized protocol for conducting in vivo xenograft studies with this compound using cancer cell lines such as HCC15 or OVCAR3. This protocol is based on standard procedures for subcutaneous xenograft models in immunodeficient mice.[4][5][6]

Materials
  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

  • HCC15 or OVCAR3 cancer cell lines

  • Female athymic nude mice (e.g., NU/J), 6-8 weeks old[2][7]

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take-rate)[4][5]

  • Syringes and needles (various gauges)

  • Animal anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Calipers for tumor measurement

  • Standard animal housing and husbandry equipment

Methods

1. Cell Culture and Preparation 1.1. Culture HCC15 or OVCAR3 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2. 1.2. Passage cells every 2-3 days to maintain exponential growth. 1.3. On the day of inoculation, harvest cells by trypsinization. 1.4. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. 1.5. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.

2. Tumor Implantation 2.1. Anesthetize the mice using a standard, approved protocol. 2.2. Shave and disinfect the right flank of each mouse. 2.3. Subcutaneously inject 100-200 µL of the cell suspension into the prepared site. 2.4. Monitor the animals until they have fully recovered from anesthesia.

3. Animal Monitoring and Tumor Measurement 3.1. Monitor the health of the animals daily, including body weight, food and water consumption, and any signs of distress. 3.2. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. 3.3. Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.

4. This compound Administration 4.1. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. 4.2. Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 30, 60 mg/kg). 4.3. Administer this compound or vehicle to the respective groups via oral gavage, once or twice daily. The treatment duration is typically 21-28 days.[3]

5. Study Endpoint and Data Analysis 5.1. The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. 5.2. At the end of the study, euthanize the animals according to approved protocols. 5.3. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). 5.4. Calculate the tumor growth inhibition for each treatment group compared to the control group. 5.5. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (HCC15 or OVCAR3) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest tumor_implant Tumor Implantation (Subcutaneous) cell_harvest->tumor_implant animal_prep Animal Preparation (Athymic Nude Mice) animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Treatment (Oral Gavage) randomization->treatment endpoint Study Endpoint treatment->endpoint data_collection Data Collection (Tumor Weight, etc.) endpoint->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: Experimental workflow for in vivo xenograft studies with this compound.

KIF18A Signaling Pathway

G cluster_upstream Upstream Regulation cluster_target Target & Inhibition cluster_downstream Downstream Effects JNK1 JNK1 cJun c-Jun JNK1->cJun KIF18A KIF18A cJun->KIF18A Upregulation Mitosis Mitosis KIF18A->Mitosis Akt Akt Signaling KIF18A->Akt VLS1272 This compound VLS1272->KIF18A Inhibition CellCycle Cell Cycle Arrest VLS1272->CellCycle Chromosome Chromosome Segregation Mitosis->Chromosome TumorGrowth Tumor Growth Chromosome->TumorGrowth Akt->TumorGrowth Apoptosis Apoptosis CellCycle->Apoptosis Apoptosis->TumorGrowth

Caption: Simplified signaling pathway of KIF18A and the inhibitory action of this compound.

Disclaimer

This document is intended for informational purposes for research professionals. All animal studies should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols are generalized and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Determining VLS-1272 IC50 in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, ATP non-competitive, allosteric inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis. In cancer cells with chromosomal instability (CIN), a common hallmark of malignancy, there is a heightened dependency on KIF18A for proper mitotic progression. Inhibition of KIF18A's ATPase activity by this compound prevents its translocation along microtubules, leading to defective chromosome congression, mitotic arrest, and subsequent apoptosis in CIN-high cancer cells.[1] This selective vulnerability makes KIF18A an attractive therapeutic target, and this compound a promising investigational agent.

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a common luminescence-based cell viability assay.

Data Presentation: this compound IC50 Values

The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines, demonstrating preferential activity against cells with high chromosomal instability. While comprehensive data for over 100 cell lines is available in the supplementary materials of Phillips AF, et al. Nat Commun. 2025 Jan 2;16(1):307, a summary of IC50 values for representative cancer cell lines is presented below.

Cell LineCancer TypeIC50 (µM)
JIMT-1Breast Cancer0.0078
NIH-OVCAR3Ovarian Cancer0.0097
HCC-15Breast Cancer0.011

Note: The IC50 values were determined after a 7-day incubation period with this compound.

Experimental Protocols

Determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to measure the IC50 of this compound. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Materials:

  • This compound compound

  • Cancer cell lines of interest (e.g., JIMT-1, NIH-OVCAR3, HCC-15)

  • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line to ensure exponential growth throughout the assay period (typically 1,000-5,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells of the cell plate and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours or 7 days, as indicated in the data table).

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence value from the "medium only" wells from all other luminescence readings to correct for background.

    • Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the average luminescence of the vehicle-treated wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. GraphPad Prism or similar software is recommended for this analysis.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 2. This compound Serial Dilution treatment 4. Treatment with This compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 72h) treatment->incubation viability_assay 6. CellTiter-Glo® Assay incubation->viability_assay luminescence 7. Measure Luminescence viability_assay->luminescence data_norm 8. Data Normalization (% Viability) luminescence->data_norm ic50_calc 9. IC50 Calculation (Non-linear Regression) data_norm->ic50_calc

Caption: Workflow for determining the IC50 of this compound.

This compound Mechanism of Action and Signaling Pathway

G cluster_mitosis Mitosis cluster_inhibition This compound Inhibition kif18a KIF18A (Mitotic Kinesin) microtubules Microtubule Dynamics kif18a->microtubules Regulates defective_alignment Defective Chromosome Congression kif18a->defective_alignment Leads to chromosome Chromosome Alignment microtubules->chromosome Enables mitotic_progression Normal Mitotic Progression chromosome->mitotic_progression vls1272 This compound inhibition Inhibition of KIF18A ATPase Activity vls1272->inhibition inhibition->kif18a Targets mitotic_arrest Mitotic Arrest defective_alignment->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound via KIF18A inhibition.

References

Application Notes and Protocols: Live-Cell Imaging of Mitotic Defects Induced by VLS-1272

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, orally bioavailable inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[3] By binding to the KIF18A-microtubule complex in an ATP-noncompetitive manner, this compound inhibits the ATPase activity of KIF18A and its translocation along spindle microtubules.[1][2] This disruption of KIF18A function leads to significant mitotic defects, including improper chromosome congression and prolonged mitotic arrest, ultimately triggering apoptosis, particularly in cancer cells with high chromosomal instability (CIN).[1][2] These application notes provide detailed protocols for the live-cell imaging of mitotic defects caused by this compound, offering a robust methodology for studying its mechanism of action and evaluating its therapeutic potential.

Data Presentation

The following table summarizes the quantitative data related to the effects of this compound and KIF18A inhibition on various cancer cell lines.

ParameterCell LineConditionValueReference
This compound IC50 JIMT-1 (Breast Cancer)7-day viability assay0.0078 µM[1]
NIH-OVCAR3 (Ovarian Cancer)7-day viability assay0.0097 µM[1]
HCC-15 (Breast Cancer)7-day viability assay0.011 µM[1]
KIF18A Inhibitor (ATX020) IC50 OVCAR-3 (Ovarian Cancer)Proliferation assay0.053 µM[4]
OVCAR-8 (Ovarian Cancer)Proliferation assay0.54 µM[4]
Mitotic Arrest HT29 (Colon Cancer)KIF18A siRNAIncreased mitotic index[5]
MDA-MB-231 (Breast Cancer)KIF18A siRNAIncreased time from NEB to anaphase onset[5]
OVCAR-3 (Ovarian Cancer)KIF18A Inhibitor (KIF18Ai)Prolonged mitotic duration (1.75–4 h) leading to cell death[6]
Chromosome Congression Defects HeLa (Cervical Cancer)CENP-Q depletion (similar phenotype to KIF18A inhibition)>95% of control cells aligned chromosomes by 24 min, vs. 10.3% of depleted cells[7]
HeLa (Cervical Cancer)CENP-Q depletion26% of depleted cells underwent anaphase within 96 min, vs. 99% of control cells[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Chromosome Congression Defects and Mitotic Arrest Induced by this compound

This protocol describes the use of live-cell fluorescence microscopy to visualize and quantify mitotic defects, such as chromosome misalignment and mitotic arrest, in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, OVCAR-3, JIMT-1)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or plates

  • Fluorescent DNA dye (e.g., Hoechst 33342) or cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP)

  • Fluorescent tubulin stain (e.g., SiR-tubulin) or cells stably expressing fluorescently tagged tubulin

  • This compound (dissolved in DMSO)

  • Live-cell imaging microscope system with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day before imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Fluorescent Labeling (if not using stable cell lines):

    • DNA Staining: Approximately 30-60 minutes before imaging, add Hoechst 33342 to the cell culture medium at a final concentration of 1 µg/mL.

    • Microtubule Staining: Concurrently, add a fluorescent tubulin probe like SiR-tubulin to the medium according to the manufacturer's instructions (typically 100-500 nM).

    • Incubate the cells at 37°C and 5% CO2 during the staining period.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing mitotic defects without causing immediate cytotoxicity.

    • Include a DMSO-only control.

    • Gently replace the medium in the imaging dishes with the medium containing this compound or DMSO.

  • Time-Lapse Microscopy:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15-30 minutes before starting image acquisition.

    • Set up the time-lapse imaging parameters. For observing mitotic entry and progression, an imaging interval of 5-15 minutes is recommended.

    • Acquire images in the appropriate fluorescence channels (e.g., blue for Hoechst, green for H2B-GFP, far-red for SiR-tubulin) and a brightfield or phase-contrast channel.

    • Image the cells for a duration sufficient to capture multiple rounds of mitosis in the control cells (e.g., 18-24 hours).

  • Data Analysis and Quantification:

    • Chromosome Congression Defects: Manually or automatically score the percentage of mitotic cells that fail to align all chromosomes at the metaphase plate within a defined time after nuclear envelope breakdown (NEB).

    • Mitotic Arrest Duration: Measure the time from NEB to anaphase onset for individual cells in both control and this compound-treated populations. A significant increase in this duration indicates mitotic arrest.

    • Spindle Abnormalities: Visually inspect the morphology of the mitotic spindle in cells stained for tubulin. Look for defects such as multipolar spindles or abnormally long or short spindles.

    • Cell Fate Analysis: Track individual mitotic cells to determine their fate (e.g., successful division, mitotic catastrophe/cell death, or mitotic slippage).

Visualizations

VLS_1272_Mechanism_of_Action This compound Mechanism of Action VLS1272 This compound KIF18A_MT KIF18A-Microtubule Complex VLS1272->KIF18A_MT Binds to ATPase_Activity KIF18A ATPase Activity KIF18A_MT->ATPase_Activity Inhibits Translocation KIF18A Translocation to Microtubule Plus-Ends KIF18A_MT->Translocation Inhibits ATPase_Activity->Translocation Drives Chromosome_Congression Proper Chromosome Congression Translocation->Chromosome_Congression Required for Mitotic_Arrest Mitotic Arrest Chromosome_Congression->Mitotic_Arrest Failure leads to Apoptosis Apoptosis in CIN-High Cells Mitotic_Arrest->Apoptosis Prolonged arrest leads to

Caption: Mechanism of action of this compound leading to mitotic arrest.

Live_Cell_Imaging_Workflow Live-Cell Imaging Experimental Workflow Cell_Seeding 1. Seed Cells on Imaging Dish Fluorescent_Labeling 2. Fluorescently Label DNA and/or Microtubules Cell_Seeding->Fluorescent_Labeling VLS1272_Treatment 3. Treat Cells with this compound Fluorescent_Labeling->VLS1272_Treatment Time_Lapse 4. Perform Time-Lapse Microscopy VLS1272_Treatment->Time_Lapse Data_Analysis 5. Analyze Mitotic Phenotypes Time_Lapse->Data_Analysis Quantification Quantify: - Chromosome Misalignment - Mitotic Duration - Spindle Defects - Cell Fate Data_Analysis->Quantification

Caption: Experimental workflow for live-cell imaging of this compound effects.

KIF18A_Signaling_Pathway Simplified KIF18A Mitotic Signaling cluster_mitosis Mitosis Spindle_Assembly Mitotic Spindle Assembly Kinetochore_MT Kinetochore-Microtubule Attachment Spindle_Assembly->Kinetochore_MT KIF18A KIF18A Kinetochore_MT->KIF18A Recruits Chromosome_Oscillations Suppresses Chromosome Oscillations KIF18A->Chromosome_Oscillations Chromosome_Congression Promotes Chromosome Congression KIF18A->Chromosome_Congression Metaphase_Alignment Metaphase Plate Alignment Chromosome_Congression->Metaphase_Alignment Anaphase_Progression Anaphase Progression Metaphase_Alignment->Anaphase_Progression VLS1272 This compound VLS1272->KIF18A Inhibits

References

Application Notes and Protocols: Assessing VLS-1272 Efficacy in 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of VLS-1272, a potent and selective KIF18A inhibitor, in three-dimensional (3D) tumor spheroid models. These protocols are designed to offer a robust framework for preclinical evaluation of this compound in a more physiologically relevant in vitro system compared to traditional 2D cell culture.

Introduction

This compound is an orally active, ATP-noncompetitive inhibitor of the mitotic kinesin KIF18A.[1][2][3] It selectively targets cancer cells with high chromosomal instability (CIN) by binding to the KIF18A-microtubule complex, which inhibits its ATPase activity and microtubule translocation.[1][2] This disruption of KIF18A function leads to defective chromosome congression, mitotic arrest, and subsequent apoptosis in CIN-high tumor cells.[1][2] 3D tumor spheroids better mimic the in vivo tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, making them a valuable model for evaluating the efficacy of anti-cancer therapeutics like this compound.[4][5]

Mechanism of Action of this compound

This compound targets the kinesin motor protein KIF18A, which plays a crucial role in chromosome alignment during mitosis. In chromosomally unstable cancer cells, which are highly dependent on KIF18A for proper chromosome segregation, inhibition by this compound is particularly effective.[6] The drug's mechanism involves blocking the ATPase activity of KIF18A, which prevents the motor protein from moving along microtubules.[1][2] This leads to an abnormal accumulation of KIF18A at the spindle poles, resulting in severe chromosome alignment defects, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1]

VLS_1272_Mechanism_of_Action cluster_mitosis Mitosis in CIN-High Cancer Cell cluster_inhibition Inhibition by this compound KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules Translocates along KIF18A_Inhibition KIF18A ATPase Activity Inhibition Chromosome_Alignment Proper Chromosome Alignment Microtubules->Chromosome_Alignment Ensures Mitotic_Progression Successful Mitotic Progression Chromosome_Alignment->Mitotic_Progression VLS_1272 This compound VLS_1272->KIF18A Inhibits Alignment_Defects Chromosome Congression Defects KIF18A_Inhibition->Alignment_Defects Leads to Mitotic_Arrest Mitotic Arrest Alignment_Defects->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis VLS_1272_Efficacy_Workflow Cell_Culture 1. Cell Line Culture (e.g., OVCAR-3, JIMT-1) Spheroid_Formation 2. Spheroid Formation (Ultra-low attachment plate) Cell_Culture->Spheroid_Formation VLS_1272_Treatment 3. This compound Treatment (Dose-response) Spheroid_Formation->VLS_1272_Treatment Incubation 4. Incubation (e.g., 72 hours) VLS_1272_Treatment->Incubation Data_Acquisition 5. Data Acquisition Incubation->Data_Acquisition Spheroid_Imaging Spheroid Imaging (Size & Morphology) Data_Acquisition->Spheroid_Imaging Viability_Assay Cell Viability Assay (e.g., ATP Assay) Data_Acquisition->Viability_Assay Live_Dead_Staining Live/Dead Staining (Fluorescence Imaging) Data_Acquisition->Live_Dead_Staining Data_Analysis 6. Data Analysis (IC50 determination) Spheroid_Imaging->Data_Analysis Viability_Assay->Data_Analysis Live_Dead_Staining->Data_Analysis

References

Application Notes and Protocols for VLS-1272 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLS-1272 is a potent and selective, orally bioavailable inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is essential for chromosome congression during mitosis, and its inhibition leads to mitotic defects and subsequent cell death, particularly in cancer cells with high chromosomal instability (CIN).[1][3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, making it a promising therapeutic agent for cancers characterized by CIN.[1][2]

These application notes provide detailed protocols for the administration and dosage of this compound in mouse xenograft models, based on currently available preclinical data.

Mechanism of Action

This compound is an ATP-noncompetitive inhibitor of KIF18A's ATPase activity.[1] By binding to the KIF18A-microtubule complex, it prevents the translocation of KIF18A along microtubules.[3] This inhibition leads to an abnormal accumulation of KIF18A at the spindle poles, causing defects in chromosome alignment at the metaphase plate.[4] The resulting mitotic arrest ultimately triggers apoptosis in cancer cells with high chromosomal instability.[4]

VLS_1272_Mechanism cluster_mitosis Mitosis in CIN-High Cancer Cell KIF18A KIF18A ATPase Activity MT Microtubule Translocation KIF18A->MT enables Chrom_Align Chromosome Alignment MT->Chrom_Align facilitates Mitotic_Arrest Mitotic Arrest Chrom_Align->Mitotic_Arrest disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to VLS1272 This compound VLS1272->KIF18A inhibits

Caption: Mechanism of action of this compound in chromosomally unstable cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and mouse models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (µM)
JIMT-1Breast Cancer0.0078[4]
NIH-OVCAR3Ovarian Cancer0.0097[4]
HCC-15Breast Cancer0.011[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models [4]

Tumor ModelDosage (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (%)
HCC1510Once or twice daily for 1 month30 ± 15
HCC1530Once or twice daily for 1 month72 ± 6
HCC1560Once or twice daily for 1 month82 ± 9
OVCAR310Once or twice daily for 1 month24 ± 26
OVCAR330Once or twice daily for 1 month72 ± 17
OVCAR360Once or twice daily for 1 month82 ± 10

Experimental Protocols

This compound Formulation for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

Protocol:

A suggested formulation for oral gavage in mice involves a multi-component vehicle to ensure solubility and bioavailability.

  • Prepare the vehicle by mixing the desired proportions of solvents. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300/400, Tween-80, and saline or corn oil.

  • Dissolve the this compound powder in a small amount of DMSO first.

  • Add the PEG300/400 and Tween-80 to the DMSO/VLS-1272 mixture and vortex thoroughly.

  • Finally, add the saline or corn oil to the desired final volume and mix until a clear solution or a stable suspension is formed.

Note: The final concentration of DMSO should be kept low (typically under 5-10%) to avoid toxicity in animals. The exact ratios of the vehicle components may need to be optimized for this compound.

Ovarian Cancer (OVCAR-3) Xenograft Mouse Model Protocol

Materials:

  • OVCAR-3 human ovarian adenocarcinoma cells

  • RPMI-1640 medium with 10% fetal bovine serum and insulin

  • Matrigel

  • Female immunodeficient mice (e.g., athymic nude or NOD scid gamma), 6-8 weeks old

  • This compound formulation

  • Vehicle control

Protocol:

  • Cell Culture: Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% FBS and insulin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest exponentially growing OVCAR-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound orally (p.o.) via gavage at the desired doses (e.g., 10, 30, 60 mg/kg) once or twice daily. Administer the vehicle control to the control group.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. The study duration is typically around one month.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring Cell_Culture OVCAR-3 Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection Cell_Harvest->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomize Mice Tumor_Monitoring->Randomization Administration Oral Administration of this compound Randomization->Administration Endpoint Endpoint Analysis Administration->Endpoint

Caption: Experimental workflow for a this compound xenograft study.

Pharmacokinetics

While specific pharmacokinetic data for this compound in mice is not publicly available, other novel macrocyclic KIF18A inhibitors have shown oral bioavailability in the range of 18-25% in rodents.[3] These related compounds exhibited low clearance, suggesting that a favorable pharmacokinetic profile may be achievable for inhibitors of this class.[3] Further studies are required to determine the specific pharmacokinetic parameters of this compound in mice, including Cmax, t1/2, and AUC.

Conclusion

This compound is a promising KIF18A inhibitor with demonstrated preclinical efficacy in mouse models of cancer. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the formulation and experimental design is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Combining VLS-1272 with PARP Inhibitors for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

VLS-1272 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A plays a critical role in chromosome alignment during mitosis, and its inhibition leads to mitotic defects and subsequent cell death, particularly in chromosomally unstable (CIN) cancer cells.[1][2][3] Tumors with high levels of CIN are often dependent on KIF18A for their survival, making it a promising therapeutic target.[4]

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are a class of targeted therapies that disrupt the repair of single-strand DNA breaks.[5][6] In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of double-strand DNA breaks and cell death through a mechanism known as synthetic lethality.[7][8][9]

Recent preclinical evidence suggests a strong synergistic interaction between KIF18A inhibitors and PARP inhibitors in treating cancers with high chromosomal instability.[10] The combination of this compound and a PARP inhibitor like olaparib represents a promising therapeutic strategy to enhance anti-cancer efficacy by simultaneously targeting two critical vulnerabilities of cancer cells: mitotic integrity and DNA damage repair. This application note provides an overview of the preclinical rationale, illustrative data, and detailed protocols for studying the combination of this compound and olaparib.

Data Presentation

The following tables present illustrative data demonstrating the synergistic effects of combining this compound with olaparib in a representative chromosomally unstable ovarian cancer cell line (e.g., OVCAR-3). This data is for representative purposes and should be confirmed experimentally.

Table 1: In Vitro Cytotoxicity of this compound and Olaparib as Single Agents and in Combination

Treatment GroupConcentration (nM)Cell Viability (% of Control)
Vehicle Control -100 ± 5.2
This compound 1085 ± 4.1
5062 ± 3.5
10045 ± 2.8
Olaparib 100090 ± 4.8
500075 ± 5.1
1000058 ± 4.3
This compound + Olaparib 10 + 100055 ± 3.9
50 + 500025 ± 2.7
100 + 1000010 ± 1.9

Table 2: Combination Index (CI) Analysis for this compound and Olaparib

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (nM)Olaparib (nM)Fraction Affected (Fa)Combination Index (CI)Synergy
1010000.450.78Synergistic
5050000.750.65Synergistic
100100000.900.52Strong Synergy

Table 3: In Vivo Tumor Growth Inhibition in an Ovarian Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control -1500 ± 250-
This compound 30900 ± 18040%
Olaparib 501050 ± 21030%
This compound + Olaparib 30 + 50300 ± 9080%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and olaparib, alone and in combination.

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Olaparib (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and olaparib in complete growth medium. For combination studies, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of the drug solutions (or vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound and olaparib combination treatment.

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • 6-well plates

  • This compound and Olaparib

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, olaparib, or the combination at desired concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the this compound and olaparib combination. All animal experiments must be conducted in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., female nude mice, 6-8 weeks old)

  • Cancer cell line (e.g., OVCAR-3)

  • Matrigel

  • This compound formulated for oral administration

  • Olaparib formulated for oral administration

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10⁶ OVCAR-3 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

    • Vehicle control

    • This compound alone

    • Olaparib alone

    • This compound + Olaparib

  • Administer the treatments as per the determined schedule (e.g., this compound daily by oral gavage, Olaparib daily by oral gavage).

  • Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizations

G cluster_0 This compound Pathway cluster_1 Olaparib Pathway VLS1272 This compound KIF18A KIF18A Inhibition VLS1272->KIF18A MitoticArrest Mitotic Arrest KIF18A->MitoticArrest Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 Synergy Synthetic Lethality MitoticArrest->Synergy Olaparib Olaparib PARP PARP Inhibition Olaparib->PARP SSB Single-Strand Break Accumulation PARP->SSB DSB Double-Strand Break Formation SSB->DSB DSB->Synergy CellDeath Enhanced Cancer Cell Death Synergy->CellDeath

Caption: Mechanism of synergistic anti-cancer effect of this compound and Olaparib.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., OVCAR-3) B 2. Treatment - this compound - Olaparib - Combination A->B D 4. In Vivo Xenograft Model A->D C 3. In Vitro Assays - Cell Viability (MTT) - Apoptosis (Annexin V) B->C E 5. Data Analysis - Synergy Calculation (CI) - Tumor Growth Inhibition C->E D->E F 6. Results Interpretation E->F

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to novel anticancer agents, using the hypothetical compound VLS-1272 as an example. The principles and methodologies described herein are broadly applicable to the study of drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms:

  • On-target alterations: Secondary mutations in the drug's target protein can prevent the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[1][2][3][4]

  • Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.[5]

  • Activation of bypass signaling pathways: Tumor cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy. For instance, amplification of the MET proto-oncogene can activate downstream pathways like PI3K/AKT, rendering EGFR inhibitors ineffective.[6][7][8][9][10]

  • Drug inactivation: The cancer cells may develop metabolic pathways that convert the drug into an inactive form.

  • Phenotypic changes: Alterations such as the epithelial-to-mesenchymal transition (EMT) can contribute to a more resistant state.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the IC50 in the cell line you suspect is resistant. A significant increase in the IC50 value indicates the development of resistance.[11] This is typically measured using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Q3: I am trying to generate a this compound-resistant cell line in vitro, but I'm not having success. What could be the issue?

A3: Developing a resistant cell line can be a lengthy process and may not always be successful. Common issues include:

  • Drug concentration is too high: Starting with a high concentration of the drug can lead to widespread cell death, preventing the selection and expansion of resistant clones. It is recommended to start with a low concentration (e.g., around the IC20) and gradually increase it as the cells adapt.

  • Heterogeneity of the parental cell line: The parental cell line may not contain pre-existing clones with the potential to develop resistance. In this case, you might consider using a different cell line.

  • Instability of the compound: Ensure that this compound is stable in your cell culture medium over the duration of the experiment.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

High variability in assays like MTT can make it difficult to accurately determine the IC50 and assess resistance.

Potential CauseTroubleshooting Step
Inconsistent cell seeding Ensure a single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counts.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of formazan crystals with the solubilizing agent (e.g., DMSO). Mix thoroughly by pipetting or shaking.
Cell clumping For cell lines prone to clumping, gentle pipetting or passing the cell suspension through a fine-gauge needle can help create a single-cell suspension.[12]
Contamination Regularly test cell cultures for mycoplasma or other microbial contamination, which can affect cell health and assay results.[13]
Problem 2: Weak or no signal in Western blot for resistance-associated proteins (e.g., ABCB1).
Potential CauseTroubleshooting Step
Low protein expression The protein of interest may be expressed at low levels. Increase the amount of protein loaded onto the gel. You can also enrich for the protein by immunoprecipitation.[14][15]
Inefficient protein transfer Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) for the molecular weight of your protein.[15][16]
Suboptimal antibody concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution.[16][17]
Inactive antibody Ensure antibodies have been stored correctly. Test antibody activity using a positive control.[14]
Blocking buffer masking the antigen Try alternative blocking agents (e.g., BSA instead of non-fat dry milk) or reduce the percentage of the blocking agent.[16]

Quantitative Data Summary

The following tables provide examples of quantitative data that could be generated when studying resistance to this compound.

Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental MCF-70.5-
This compound-Resistant MCF-710.020
Parental A5491.2-
This compound-Resistant A54925.521.25

Table 2: Relative Expression of ABCB1 Protein in Parental and this compound-Resistant Cell Lines

Cell LineRelative ABCB1 Expression (normalized to β-actin)
Parental MCF-71.0
This compound-Resistant MCF-715.2
Parental A5491.0
This compound-Resistant A54912.8

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.[5][11][18][19]

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.

  • Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.

  • Dose escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.[5]

  • Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at various stages of resistance development.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the IC50 of this compound using a 96-well plate format.[20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for ABCB1 Expression

This protocol describes the detection of the drug efflux pump ABCB1 by Western blotting.[22][23][24][25][26]

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin.

Protocol 4: Rhodamine 123 Efflux Assay

This assay measures the function of drug efflux pumps like ABCB1.[27][28][29][30][31]

  • Cell Preparation: Harvest cells and resuspend them in culture medium.

  • Dye Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate of ABCB1) for a specified time (e.g., 30-60 minutes) at 37°C. Include a positive control with a known ABCB1 inhibitor (e.g., verapamil).

  • Washing: Wash the cells with cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate for an additional period (e.g., 1-2 hours) to allow for dye efflux.

  • Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader. Reduced fluorescence in resistant cells compared to parental cells (or cells treated with an inhibitor) indicates increased efflux activity.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance cluster_generation Resistant Cell Line Generation cluster_characterization Characterization of Resistance cluster_overcoming Strategies to Overcome Resistance start Parental Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial exposure Continuous Exposure to Increasing this compound Conc. ic50_initial->exposure resistant_line This compound Resistant Cell Line exposure->resistant_line ic50_confirm Confirm IC50 Shift (MTT Assay) resistant_line->ic50_confirm western Analyze Protein Expression (Western Blot for ABCB1) resistant_line->western efflux Measure Drug Efflux (Rhodamine 123 Assay) resistant_line->efflux sequencing Sequence Target Gene (e.g., for T790M-like mutations) resistant_line->sequencing combo_therapy Combination Therapy (e.g., this compound + ABCB1 Inhibitor) western->combo_therapy bypass_inhibitor Bypass Pathway Inhibitor (e.g., MET Inhibitor) sequencing->bypass_inhibitor

Caption: Workflow for generating and characterizing this compound resistant cells.

signaling_pathways Common Mechanisms of Acquired Drug Resistance cluster_drug_target Drug Action & On-Target Resistance cluster_efflux Drug Efflux cluster_bypass Bypass Pathway Activation VLS1272 This compound Target Target Protein VLS1272->Target Inhibition Mutation Target Protein (T790M-like Mutation) VLS1272->Mutation Binding Blocked Downstream Downstream Signaling (e.g., Proliferation, Survival) Target->Downstream Activation Mutation->Downstream Constitutive Activation VLS1272_in This compound (in) ABCB1 ABCB1 Efflux Pump (Overexpressed) VLS1272_in->ABCB1 VLS1272_out This compound (out) ABCB1->VLS1272_out ATP-dependent Efflux Bypass_Receptor Bypass Receptor (e.g., MET Amplification) Alt_Downstream Alternative Downstream Signaling (PI3K/AKT) Bypass_Receptor->Alt_Downstream Activation Alt_Downstream->Downstream Circumvents Target Blockade

Caption: Key signaling pathways involved in drug resistance mechanisms.

References

Technical Support Center: VLS-1272 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of VLS-1272 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and highly selective inhibitor of the mitotic kinesin KIF18A. It binds to the KIF18A-microtubule complex in an ATP-noncompetitive manner, which blocks the ATPase activity of KIF18A and prevents its translocation along microtubules. This inhibition leads to an abnormal accumulation of KIF18A at the spindle poles, causing disruption of chromosome alignment, mitotic arrest, and subsequent apoptosis in cancer cells, particularly those with high chromosomal instability (CIN).

Q2: Which tumor models are most sensitive to this compound?

A2: Preclinical data suggests that tumor cells with high levels of chromosomal instability (CIN) are particularly sensitive to this compound. In vivo studies have demonstrated significant dose-dependent inhibition of tumor growth in xenograft models of human triple-negative breast cancer (HCC15) and ovarian cancer (OVCAR-3).

Q3: What is a recommended starting dose for in vivo studies in mice?

A3: Based on published preclinical data, oral administration of this compound at doses of 10, 30, and 60 mg/kg has been shown to inhibit tumor growth in a dose-dependent manner. A starting dose in the range of 10-30 mg/kg administered orally, once or twice daily, is a reasonable starting point for efficacy studies. However, the optimal dose will depend on the specific tumor model and the experimental endpoint.

Q4: How should this compound be formulated for oral administration in mice?

A4: A spray-dried dispersion (SDD) formulation of this compound has been successfully used in in vivo studies. This formulation, referred to as this compound-SDD, consists of this compound and hydroxypropyl methylcellulose acetate succinate (HPMC AS-MG). For laboratory-scale preparation, a typical starting point would be to dissolve this compound and HPMC AS-MG in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) followed by removal of the solvent. The resulting solid dispersion can then be suspended in an appropriate vehicle for oral gavage.

Q5: What are the expected pharmacokinetic properties of this compound?

A5: While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life in mice are not publicly available, this compound is described as being orally bioavailable and achieving the necessary drug exposures for target engagement in vivo. It is recommended that researchers perform pilot pharmacokinetic studies in their specific animal model to determine these parameters and optimize the dosing schedule.

Data Summary

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
JIMT-1Breast Cancer0.0078
NIH-OVCAR3Ovarian Cancer0.0097
HCC-15Breast Cancer0.011

Table 2: In Vivo Tumor Growth Inhibition of this compound in Xenograft Models

Tumor ModelDose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition
HCC1510Twice a day30% ± 15%
HCC1530Twice a day72% ± 6%
HCC1560Twice a day82% ± 9%
OVCAR310Once a day24% ± 26%
OVCAR330Once a day72% ± 17%
OVCAR360Once a day82% ± 10%

Experimental Protocols

Protocol 1: Preparation of this compound-SDD Formulation for Oral Gavage

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose acetate succinate (HPMC AS-MG)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Rotary evaporator or nitrogen stream

Procedure:

  • Dissolution: In a glass vial, dissolve this compound and HPMC AS-MG in an 80:20 mixture of DCM and MeOH. A common starting ratio for drug to polymer is 1:3 (w/w). Ensure complete dissolution with the aid of a magnetic stirrer.

  • Solvent Evaporation: Remove the solvents using a rotary evaporator or a gentle stream of nitrogen until a solid film or powder is formed.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Suspension: On the day of dosing, accurately weigh the required amount of the this compound-SDD powder and suspend it in the chosen vehicle (e.g., 0.5% methylcellulose). Vortex thoroughly to ensure a uniform suspension. The concentration should be calculated based on the desired dose and the dosing volume for the animals.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

  • Tumor-bearing mice (e.g., SCID Beige or Balb/c nude mice with established HCC15 or OVCAR-3 xenografts)

  • Prepared this compound-SDD suspension

  • Vehicle control

  • Oral gavage needles (flexible plastic recommended)

  • Calipers

  • Animal balance

Procedure:

  • Animal Acclimatization and Tumor Establishment: Allow animals to acclimatize to the facility for at least one week. Inoculate tumor cells subcutaneously and monitor tumor growth.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer the this compound-SDD suspension or vehicle control orally via gavage at the predetermined dose and schedule.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Materials:

  • Tumor samples collected at various time points after this compound treatment

  • Formalin or paraformaldehyde for tissue fixation

  • Paraffin embedding materials

  • Microtome

  • Antibodies for immunohistochemistry (IHC) or immunofluorescence (IF) (e.g., anti-KIF18A, anti-phospho-histone H3)

  • Microscope

Procedure:

  • Tissue Collection and Fixation: At the desired time points post-treatment, euthanize the animals and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Sectioning: Process the fixed tissues and embed them in paraffin. Cut thin sections (e.g., 4-5 µm) using a microtome.

  • Immunohistochemistry/Immunofluorescence:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the specific antibodies.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against KIF18A and/or a marker of mitosis such as phospho-histone H3.

    • Incubate with appropriate secondary antibodies.

    • Develop the signal (for IHC) or mount with a fluorescent mounting medium (for IF).

  • Imaging and Analysis:

    • Image the stained sections using a brightfield or fluorescence microscope.

    • Assess the localization of KIF18A. Inhibition of KIF18A is expected to cause its mis-localization from the spindle midbody to the spindle poles.

    • Quantify the mitotic index by counting the percentage of phospho-histone H3 positive cells. An increase in the mitotic index is indicative of mitotic arrest.

Troubleshooting Guides

Issue 1: Suboptimal Tumor Growth Inhibition

Possible Cause Troubleshooting Step
Inadequate Dose Increase the dose of this compound. Perform a dose-response study to identify the optimal dose for your model.
Poor Bioavailability Ensure proper formulation and administration. Verify the stability of the this compound-SDD suspension. Consider performing a pilot pharmacokinetic study to assess drug exposure.
Tumor Model Resistance Confirm that your tumor model has high chromosomal instability (CIN), as this is a key determinant of sensitivity to KIF18A inhibition.
Incorrect Dosing Schedule Increase the frequency of administration (e.g., from once daily to twice daily) to maintain adequate drug levels.

Issue 2: Unexpected Toxicity or Adverse Effects (e.g., significant weight loss, lethargy)

Possible Cause Troubleshooting Step
Dose is too high Reduce the dose of this compound.
On-target toxicity in highly proliferative normal tissues Monitor for signs of myelosuppression (e.g., pale paws, lethargy) or gastrointestinal toxicity (e.g., diarrhea). Consider a less frequent dosing schedule.
Formulation/Vehicle Toxicity Ensure the vehicle is well-tolerated. Administer a vehicle-only control group to assess any vehicle-related toxicity.
Gavage-related injury Ensure proper training in oral gavage technique. Use flexible, ball-tipped gavage needles to minimize the risk of esophageal injury.

Issue 3: Difficulty with Oral Gavage

Possible Cause Troubleshooting Step
Animal Stress and Resistance Handle the animals frequently before the study to acclimatize them to being handled. Ensure a firm but gentle restraint.
Incorrect Needle Placement Ensure the gavage needle is inserted along the roof of the mouth and gently advanced into the esophagus. If resistance is met, do not force the needle.
Regurgitation of the dose Administer the dose slowly and steadily. Ensure the volume administered is appropriate for the size of the animal.

Visualizations

VLS1272_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition This compound Action Microtubule_Dynamics Microtubule Dynamics KIF18A KIF18A (Mitotic Kinesin) Microtubule_Dynamics->KIF18A regulates Chromosome_Congression Chromosome Congression at Metaphase Plate KIF18A->Chromosome_Congression essential for Inhibition Inhibition of KIF18A ATPase Activity Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Chromosome_Congression->Spindle_Assembly_Checkpoint satisfies Anaphase Anaphase Progression Spindle_Assembly_Checkpoint->Anaphase allows Cell_Division Successful Cell Division Anaphase->Cell_Division VLS1272 This compound VLS1272->KIF18A Disrupted_Congression Disrupted Chromosome Congression Inhibition->Disrupted_Congression Mitotic_Arrest Mitotic Arrest Disrupted_Congression->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the KIF18A signaling pathway.

VLS1272_Experimental_Workflow Start Start: Tumor Model Selection Formulation This compound-SDD Formulation Start->Formulation Dose_Finding Pilot Dose-Finding Study (e.g., 10, 30, 60 mg/kg) Formulation->Dose_Finding Efficacy_Study Definitive Efficacy Study Dose_Finding->Efficacy_Study Select optimal dose range PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Data_Analysis Data Analysis and Interpretation PK_PD_Analysis->Data_Analysis End End: Dosage Optimized Data_Analysis->End

Caption: Experimental workflow for optimizing this compound dosage in vivo.

VLS1272_Troubleshooting_Tree Issue Suboptimal Efficacy? Dose_Check Is dose adequate? Issue->Dose_Check Yes Toxicity_Check Unexpected Toxicity? Issue->Toxicity_Check No Increase_Dose Increase Dose/ Frequency Dose_Check->Increase_Dose No Formulation_Check Formulation/PK issue? Dose_Check->Formulation_Check Yes Success Optimal Efficacy Increase_Dose->Success Check_Formulation Verify Formulation/ Perform PK Study Formulation_Check->Check_Formulation Yes Model_Check Tumor model resistant? Formulation_Check->Model_Check No Check_Formulation->Success Confirm_CIN Confirm High CIN Status of Tumor Model Model_Check->Confirm_CIN Yes Model_Check->Success No Confirm_CIN->Success Reduce_Dose Reduce Dose Toxicity_Check->Reduce_Dose Yes Gavage_Check Gavage-related? Toxicity_Check->Gavage_Check No Safe_Dose Tolerable Dose Achieved Reduce_Dose->Safe_Dose Monitor_On_Target Monitor for On-Target Toxicities Monitor_On_Target->Safe_Dose Gavage_Check->Monitor_On_Target No Refine_Technique Refine Gavage Technique Gavage_Check->Refine_Technique Yes Refine_Technique->Safe_Dose

Caption: Troubleshooting decision tree for in vivo studies with this compound.

VLS-1272 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility and stability of VLS-1272 in experimental settings. The following information is curated to address common issues and provide clear protocols for optimal handling of this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when preparing my this compound stock solution. What should I do?

A1: Precipitation during the preparation of this compound stock solutions can occur. It is recommended to use heat and/or sonication to aid dissolution.[1] Ensure you are using a suitable solvent, such as DMSO.

Q2: What is the recommended solvent and concentration for creating a stock solution of this compound?

A2: The recommended solvent for this compound is DMSO, with a solubility of up to 10 mM.[2][3]

Q3: How should I store my this compound stock solution to ensure its stability?

A3: To maintain the stability of your this compound stock solution, it is advised to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This helps to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: I am preparing a working solution for an in vivo experiment. Can I prepare it in advance?

A4: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use to ensure its potency and stability.[1]

Q5: My this compound solution appears to have come out of solution after being added to my aqueous buffer. How can I resolve this?

A5: this compound is sparingly soluble in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so dropwise while vortexing to facilitate mixing and prevent precipitation. If solubility issues persist, consider the use of a surfactant or co-solvent, though validation for your specific assay would be required.

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative data regarding the solubility and storage of this compound.

ParameterValueReference
Solubility
In DMSO10 mM[2][3]
Storage Conditions
Stock Solution (-80°C)6 months[1]
Stock Solution (-20°C)1 month[1]
In Vitro IC50
Human KIF18A41 nM[2][3]
Murine KIF18A8.8 nM[2][3]
JIMT-1 cells0.0078 µM[1]
NIH-OVCAR3 cells0.0097 µM[1]
HCC-15 cells0.011 µM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 545.71 g/mol .[2]

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Gently vortex the solution. If precipitation is observed, sonicate the solution in a water bath or warm it gently (not exceeding 37°C) until the solid is fully dissolved.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C as recommended.[1]

Visual Guides

Mechanism of Action of this compound

This compound is an ATP-noncompetitive inhibitor of KIF18A, a mitotic kinesin.[1][4][5] Its inhibition of KIF18A's ATPase activity leads to the disruption of chromosome alignment during mitosis, ultimately inducing mitotic arrest and apoptosis in cancer cells with high chromosomal instability.[1][4][5]

G cluster_0 Mitosis in CIN-High Cancer Cell KIF18A KIF18A MT Microtubule Translocation KIF18A->MT Drives ChromAlign Chromosome Alignment MT->ChromAlign Enables MitoticArrest Mitotic Arrest & Apoptosis ChromAlign->MitoticArrest Disruption Leads To VLS1272 This compound VLS1272->KIF18A Inhibits

Caption: this compound inhibits KIF18A, disrupting mitosis.

Experimental Workflow: this compound Solution Preparation

This workflow outlines the key steps and decision points when preparing this compound solutions for your experiments.

G Start Start: Solid this compound AddDMSO Add DMSO to desired concentration (e.g., 10 mM) Start->AddDMSO Vortex Vortex to mix AddDMSO->Vortex Check Precipitation? Vortex->Check HeatSonicate Gentle heat and/or sonication Check->HeatSonicate Yes Stock 10 mM Stock Solution in DMSO Check->Stock No HeatSonicate->Stock Store Aliquot and store at -80°C or -20°C Stock->Store Dilute Prepare fresh working solution for in vivo use Stock->Dilute End Ready for experiment Store->End Dilute->End

References

minimizing off-target effects of VLS-1272 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VLS-1272, a potent and selective inhibitor of the mitotic kinesin KIF18A. The information provided is intended to help minimize off-target effects and ensure the generation of reliable and reproducible data in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, ATP-noncompetitive inhibitor of KIF18A.[1] It binds to the KIF18A-microtubule complex, blocking its ATPase activity and preventing the translocation of KIF18A along microtubules.[1] This leads to an abnormal accumulation of KIF18A at the spindle poles, which disrupts chromosome alignment and induces mitotic arrest, ultimately leading to apoptosis in cancer cells with high chromosomal instability (CIN).[1]

Q2: What are the known on-target and off-target activities of this compound?

A2: this compound is a highly selective inhibitor of KIF18A. However, like many small molecule inhibitors, it can exhibit some off-target activity, particularly at higher concentrations. Available data indicates that this compound shows no significant inhibition of the kinesins KIF11/Eg5, KIF18B, or KIFC1 at concentrations up to 100 µM. It does, however, inhibit KIF19 with an IC50 of 280 nM. A kinase screen of a structurally similar KIF18A inhibitor, AM-5308, revealed a potential interaction with TRK-A kinase at 1 µM. It is crucial to empirically determine the off-target profile of this compound in your specific cellular context.

Q3: How can I minimize off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is critical for data integrity. Key strategies include:

  • Dose-Response Experiments: Perform a thorough dose-response analysis to identify the minimal concentration of this compound that elicits the desired on-target phenotype. Using concentrations significantly above the IC50 for KIF18A increases the risk of off-target engagement.

  • Use of Control Compounds: Include a structurally unrelated KIF18A inhibitor in your experiments. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of KIF18A knockdown or knockout using siRNA or CRISPR/Cas9. Concordant phenotypes provide strong evidence for on-target activity.

  • Rescue Experiments: Perform a rescue experiment by expressing an siRNA-resistant form of KIF18A. If the phenotype induced by this compound is reversed, it confirms the on-target effect.

  • Cell Line Selection: Use cell lines with varying levels of KIF18A expression and chromosomal instability to correlate drug sensitivity with target dependency.

Q4: I am observing unexpected or inconsistent results with this compound. What are the common causes?

A4: Inconsistent results can arise from several factors:

  • Compound Solubility and Stability: this compound may precipitate in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO and that the final solvent concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can significantly impact experimental outcomes. Standardize your cell seeding and culture maintenance protocols.

  • Assay-Specific Artifacts: The chosen cellular assay may be susceptible to interference from the compound. For example, some compounds can directly inhibit reporter enzymes like luciferase. Include appropriate controls to rule out such artifacts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High Cell Viability Despite this compound Treatment 1. Low Compound Potency: The concentration of this compound may be too low for the chosen cell line. 2. Cell Line Insensitivity: The cell line may not be dependent on KIF18A for survival or may have low levels of chromosomal instability. 3. Compound Degradation: this compound may have degraded due to improper storage or handling.1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Verify KIF18A expression and CIN status of your cell line. Compare the sensitivity of your cell line to a known sensitive cell line (e.g., OVCAR-3, JIMT-1). 3. Use a fresh stock of this compound and follow proper storage and handling procedures.
High Cytotoxicity in Control Cells 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Toxicity: At high concentrations, this compound may be engaging off-targets that induce cytotoxicity. 3. Poor Cell Health: The cells may have been unhealthy or stressed prior to treatment.1. Ensure the final solvent concentration is below 0.1% . Include a vehicle-only control in your experiment. 2. Lower the concentration of this compound to a range closer to its on-target IC50. 3. Monitor cell morphology and viability prior to starting the experiment. Ensure cells are in the exponential growth phase.
Inconsistent Phenotype Between Experiments 1. Variability in Cell Seeding: Inconsistent cell numbers across wells or plates. 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound. 3. Variability in Compound Preparation: Inconsistent dilution of this compound.1. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. 2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to minimize evaporation. 3. Prepare fresh dilutions of this compound for each experiment and vortex thoroughly.
Observed Phenotype Does Not Match KIF18A Knockdown 1. Off-Target Effects: The observed phenotype may be due to this compound binding to unintended targets. 2. Incomplete KIF18A Inhibition: The concentration of this compound may not be sufficient to fully inhibit KIF18A.1. Perform a rescue experiment with an siRNA-resistant KIF18A construct. 2. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). 3. Increase the concentration of this compound and monitor for a dose-dependent increase in the on-target phenotype.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Human KIF18AATPase Activity41[1]
Murine KIF18AATPase Activity8.8
KIF19ATPase Activity280
KIF11/Eg5ATPase Activity>100,000
KIF18BATPase Activity>100,000
KIFC1ATPase Activity>100,000

Table 2: Cellular Activity of this compound in CIN-High Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
JIMT-1Breast CancerCell Viability (7 days)0.0078[1]
NIH-OVCAR3Ovarian CancerCell Viability (7 days)0.0097[1]
HCC-15Breast CancerCell Viability (7 days)0.011[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of this compound to KIF18A within intact cells.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest and lyse the cells. Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble KIF18A remaining at each temperature using Western blotting with a KIF18A-specific antibody.

  • Analysis: A positive target engagement will result in a shift in the thermal melting curve of KIF18A to a higher temperature in the presence of this compound.

Protocol 2: siRNA Rescue Experiment

This protocol is designed to confirm that the observed cellular phenotype is a direct result of KIF18A inhibition.

Methodology:

  • Construct Generation: Generate a KIF18A expression construct that is resistant to a specific KIF18A siRNA sequence (e.g., by introducing silent mutations in the siRNA target region).

  • Cell Transfection: Co-transfect cells with the KIF18A siRNA and either the siRNA-resistant KIF18A construct or a control vector.

  • This compound Treatment: Treat the transfected cells with this compound or a vehicle control.

  • Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., mitotic arrest, apoptosis).

  • Analysis: If the phenotype induced by this compound is reversed in the cells expressing the siRNA-resistant KIF18A, it confirms that the effect is on-target.

Visualizations

VLS1272_Mechanism_of_Action cluster_0 Mitotic Spindle cluster_1 This compound Action cluster_2 Cellular Outcome Microtubules Microtubules Kinetochore Kinetochore Microtubules->Kinetochore Attach to Chromosomes Chromosomes Kinetochore->Chromosomes Attached to This compound This compound KIF18A KIF18A This compound->KIF18A Binds to KIF18A->Microtubules Translocates along KIF18A_VLS1272_Complex KIF18A-VLS-1272 Complex KIF18A_VLS1272_Complex->Microtubules Inhibits Translocation Chromosome Misalignment Chromosome Misalignment KIF18A_VLS1272_Complex->Chromosome Misalignment Leads to Mitotic Arrest Mitotic Arrest Chromosome Misalignment->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of this compound in inhibiting KIF18A function.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected or Inconsistent Result with this compound Start->Unexpected_Result Check_Compound Verify Compound Integrity (Solubility, Stability) Unexpected_Result->Check_Compound Check_Cells Assess Cell Health and Culture Conditions Unexpected_Result->Check_Cells Check_Assay Evaluate Assay for Potential Artifacts Unexpected_Result->Check_Assay Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Check_Cells->Dose_Response Check_Assay->Dose_Response On_Target_Validation Validate On-Target Effect Dose_Response->On_Target_Validation CETSA CETSA On_Target_Validation->CETSA siRNA_Rescue siRNA Rescue Experiment On_Target_Validation->siRNA_Rescue Control_Compound Use Structurally Unrelated KIF18A Inhibitor On_Target_Validation->Control_Compound Analyze_Results Analyze and Interpret Results CETSA->Analyze_Results siRNA_Rescue->Analyze_Results Control_Compound->Analyze_Results

Caption: A logical workflow for troubleshooting unexpected results in this compound cellular assays.

References

VLS-1272 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from VLS-1272 treatment. This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, designed to target cancer cells with high chromosomal instability (CIN). However, experimental outcomes can sometimes deviate from the expected. This guide will help you navigate those situations.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in sensitive cancer cell lines?

A1: In sensitive cancer cell lines, particularly those with high chromosomal instability (CIN), this compound is expected to induce mitotic arrest.[1][2][3][4] This is characterized by an accumulation of cells in the G2/M phase of the cell cycle. The underlying mechanism is the inhibition of the ATPase activity of KIF18A, which is crucial for proper chromosome congression at the metaphase plate.[5] Inhibition of KIF18A leads to chromosome congression defects, prolonged activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death.[2][5]

Q2: We observed minimal or no effect of this compound on our cancer cell line, which we presumed to be CIN-high. Why might this be?

A2: While this compound is designed to target CIN-high cancer cells, recent studies have shown that CIN status alone does not fully predict sensitivity.[6] An important factor in determining sensitivity to KIF18A inhibition is a weakened Anaphase-Promoting Complex/Cyclosome (APC/C) activity at mitotic exit.[6] Cells with robust APC/C function may be able to overcome the mitotic delay induced by this compound and exit mitosis, thus appearing resistant.

Additionally, some CIN-high cells may have inherent resistance mechanisms or may develop them. This could involve alterations in pathways that regulate mitotic progression or cell death.

Q3: We are seeing a low level of chromosome mis-segregation and micronucleus formation in this compound-treated cells that are not undergoing significant cell death. Is this an expected off-target effect?

A3: This is a documented on-target effect of KIF18A inhibition in cell lines that are not sensitive to the treatment. In these "insensitive" cells, this compound can still cause a low rate of chromosome mis-segregation and the formation of micronuclei.[6] However, this does not translate to significant short-term effects on cell proliferation.[6] This suggests that these cells can tolerate a certain level of chromosome mis-segregation without undergoing apoptosis. This compound is reported to be highly selective for KIF18A with minimal off-target effects on other kinases.[5]

Q4: Can this compound treatment lead to mitotic slippage?

A4: Mitotic slippage is a phenomenon where cells arrested in mitosis for a prolonged period eventually exit mitosis without proper chromosome segregation, leading to a polyploid state. This is a known outcome for various mitotic inhibitors. While this compound is intended to induce apoptosis in sensitive cells, it is possible that under certain conditions (e.g., suboptimal drug concentration, or in cell lines with a weakened apoptotic response), cells may undergo mitotic slippage. This can be identified by the emergence of large, often multinucleated, cells with a >4N DNA content.[7][8][9]

Troubleshooting Guide

This guide provides a structured approach to investigating unexpected results during your this compound experiments.

Problem 1: Lower than expected efficacy in a presumed CIN-high cell line.

Possible Cause 1: Cell line is not truly sensitive to KIF18A inhibition.

  • Troubleshooting Steps:

    • Confirm KIF18A expression: Ensure your cell line expresses KIF18A at the protein level using Western blotting.

    • Assess APC/C activity: A key determinant of sensitivity is weakened APC/C activity. Consider performing an in vitro ubiquitination assay to measure the activity of the APC/C.

    • Investigate resistance pathways: Perform a CRISPR screen to identify genes whose knockout confers resistance to this compound. Pathways that reduce the barrier to mitotic exit or stabilize kinetochore-microtubule interactions have been implicated in resistance to KIF18A inhibitors.

Possible Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Verify this compound concentration and stability: Ensure the correct concentration of this compound is being used and that the compound is stable in your culture medium for the duration of the experiment.

    • Optimize treatment duration: The effects of this compound on mitotic arrest and cell death are time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your cell line.

Problem 2: Observation of a significant population of large, polyploid cells after treatment.

Possible Cause: Mitotic slippage.

  • Troubleshooting Steps:

    • Quantify polyploidy: Use flow cytometry to analyze the DNA content of your cell population. An increase in the >4N population is indicative of mitotic slippage.

    • Live-cell imaging: Perform live-cell imaging to directly observe the fate of individual cells following this compound treatment. This will allow you to distinguish between mitotic arrest leading to apoptosis and mitotic slippage.

    • Analyze cell cycle markers: Use Western blotting to analyze the levels of key mitotic proteins like Cyclin B1. A gradual degradation of Cyclin B1 in mitotically arrested cells can be a hallmark of mitotic slippage.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
JIMT-1Breast Cancer7.8[10]
OVCAR-3Ovarian Cancer9.7[10]
HCC15Not Specified11[10]

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

Xenograft ModelThis compound Dose (mg/kg, p.o.)Tumor Growth Inhibition (%)Reference
HCC151030 ± 15[10]
HCC153072 ± 6[10]
HCC156082 ± 9[10]
OVCAR31024 ± 26[10]
OVCAR33072 ± 17[10]
OVCAR36082 ± 10[10]

Experimental Protocols

Protocol 1: Kinetochore-Microtubule (k-MT) Attachment Stability Assay (Cold-Shock Assay)

This assay assesses the stability of kinetochore-microtubule attachments, which can be a factor in resistance to this compound.

  • Cell Culture: Plate cells on coverslips and treat with this compound or control vehicle for the desired time.

  • Cold Shock: Transfer the coverslips to a pre-chilled plate on ice and incubate in ice-cold culture medium for 10 minutes. This will depolymerize unstable microtubules.

  • Fixation: Immediately fix the cells in ice-cold methanol or 4% paraformaldehyde for 10 minutes.

  • Immunofluorescence:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a kinetochore marker (e.g., CREST or CENP-A) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Mount the coverslips with a DAPI-containing mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of kinetochores with attached microtubules. A decrease in k-MT attachments in this compound-treated cells compared to control after cold shock indicates decreased stability.

Protocol 2: In Vitro APC/C Ubiquitination Assay

This protocol allows for the measurement of APC/C E3 ubiquitin ligase activity.

  • APC/C Immunoprecipitation:

    • Synchronize cells in mitosis (e.g., using a double-thymidine block followed by release into a nocodazole block).

    • Lyse the cells and immunoprecipitate the APC/C using an antibody against an APC/C subunit (e.g., CDC27).[11][12]

  • Ubiquitination Reaction:

    • Prepare a reaction mix containing the immunoprecipitated APC/C, E1 activating enzyme, E2 conjugating enzyme (UbcH10), ubiquitin, and an ATP regenerating system.

    • Add a fluorescently labeled substrate of the APC/C (e.g., a fragment of Cyclin B1).

  • Analysis:

    • Incubate the reaction at 30°C and take samples at different time points.

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel and visualize the fluorescently labeled substrate using a gel imager.

    • The appearance of higher molecular weight bands corresponding to ubiquitinated substrate indicates APC/C activity.

Visualizations

VLS_1272_Mechanism_of_Action cluster_mitosis Mitosis cluster_treatment This compound Treatment KIF18A KIF18A (Mitotic Kinesin) MT Microtubules KIF18A->MT Binds to + end Chromosomes Chromosomes KIF18A->Chromosomes Regulates Congression Inhibited_KIF18A Inhibited KIF18A Metaphase_Plate Metaphase Plate Chromosomes->Metaphase_Plate Aligns at VLS1272 This compound VLS1272->KIF18A Inhibits ATPase Activity Congression_Defect Chromosome Congression Defect Inhibited_KIF18A->Congression_Defect SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Congression_Defect->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_low_efficacy Troubleshooting Low Efficacy cluster_polyploidy Troubleshooting Polyploidy Start Unexpected Result with This compound Treatment Low_Efficacy Lower than expected efficacy? Start->Low_Efficacy Polyploidy Observation of polyploid cells? Low_Efficacy->Polyploidy No Check_KIF18A 1. Confirm KIF18A Expression (Western Blot) Low_Efficacy->Check_KIF18A Yes Quantify_Polyploidy 1. Quantify Polyploidy (Flow Cytometry) Polyploidy->Quantify_Polyploidy Yes Check_APCC 2. Assess APC/C Activity (Ubiquitination Assay) Check_KIF18A->Check_APCC Check_Resistance 3. Investigate Resistance (CRISPR Screen) Check_APCC->Check_Resistance End Interpretation of Results Check_Resistance->End Live_Imaging 2. Observe Cell Fate (Live-cell Imaging) Quantify_Polyploidy->Live_Imaging Check_CyclinB1 3. Analyze Mitotic Markers (Western Blot) Live_Imaging->Check_CyclinB1 Check_CyclinB1->End

Caption: Workflow for troubleshooting unexpected this compound results.

References

improving the experimental design for VLS-1272 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with VLS-1272, a potent and selective inhibitor of the mitotic kinesin KIF18A.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-noncompetitive inhibitor of KIF18A, a mitotic kinesin essential for chromosome congression in chromosomally unstable (CIN) cancer cells. It binds to the KIF18A-microtubule complex, inhibiting its ATPase activity and preventing the translocation of KIF18A along microtubules.[1] This leads to defects in chromosome alignment, prolonged mitotic arrest, and ultimately apoptosis in cancer cells with high levels of CIN.[1][2]

Q2: Why is this compound selective for chromosomally unstable (CIN) cancer cells?

A2: CIN cancer cells are particularly dependent on KIF18A to manage their chaotic mitotic environment. KIF18A helps to suppress microtubule dynamics and facilitate proper chromosome alignment at the metaphase plate. In contrast, normal, chromosomally stable cells have a lower reliance on KIF18A for successful mitosis. By inhibiting KIF18A, this compound selectively disrupts the fragile mitotic process of CIN cells, leading to their demise while having minimal effects on normal cells.[3][4]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO at a concentration of 10 mM.[5] For in vitro experiments, it is recommended to prepare a stock solution in DMSO and store it at -20°C for up to 6 months or at -80°C for longer-term storage.[6] For in vivo studies, the working solution should be freshly prepared on the day of use.[6] To avoid degradation, it is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[6]

Q4: What are the recommended in vivo dosages for this compound?

A4: In mouse xenograft models of human cancers such as HCC15 and OVCAR-3, this compound has been shown to inhibit tumor growth at doses ranging from 30-60 mg/kg, administered orally twice daily.[5][7]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected potency (IC50) in cell-based assays.

  • Possible Cause: Compound precipitation.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to maintain the solubility of this compound. Prepare fresh dilutions from your stock solution for each experiment.

  • Possible Cause: Cell line is not chromosomally unstable (CIN-low).

    • Solution: this compound is most effective in CIN-high cancer cells. Verify the CIN status of your cell line. Consider using a positive control cell line known to be sensitive to KIF18A inhibition, such as OVCAR-3 or JIMT-1.[1]

  • Possible Cause: Incorrect assay duration.

    • Solution: The effects of this compound on cell viability are time-dependent. Ensure your assay duration is sufficient to observe the desired endpoint. For example, a 7-day incubation has been shown to be effective for determining IC50 values in cell viability assays.[6]

Problem 2: High background signal in the KIF18A ATPase (ADP-Glo) assay.

  • Possible Cause: Contaminating ATPases in the recombinant KIF18A protein preparation.

    • Solution: Use a highly purified, active recombinant KIF18A motor domain. Verify the purity of your protein using SDS-PAGE.

  • Possible Cause: ATP degradation in the assay buffer.

    • Solution: Prepare fresh assay buffers for each experiment. Ensure that all reagents and plasticware are free of contaminants that could degrade ATP.

Problem 3: No or reduced microtubule gliding in the in vitro motility assay.

  • Possible Cause: Inactive KIF18A motor protein.

    • Solution: Ensure that the recombinant KIF18A protein is properly folded and active. Test its activity using an ATPase assay before performing motility assays.

  • Possible Cause: Poor quality of microtubules.

    • Solution: Use freshly polymerized, taxol-stabilized microtubules. Visualize the microtubules by microscopy to ensure they are long and uniform.

  • Possible Cause: Incorrect buffer conditions.

    • Solution: The composition of the motility buffer, including pH and ionic strength, is critical. Optimize the buffer conditions for KIF18A activity.

Data Presentation

Table 1: In Vitro Potency of this compound

Cell LineCancer TypeAssayIC50 (µM)Citation
JIMT-1Breast CancerCell Viability (7 days)0.0078[6]
NIH-OVCAR3Ovarian CancerCell Viability (7 days)0.0097[6]
HCC-15Breast CancerCell Viability (7 days)0.011[6]

Table 2: Kinesin Selectivity of this compound

KinesinIC50 (nM)Citation
Human KIF18A41[7]
Murine KIF18A8.8[7]
KIF19280[7]
KIF11/Eg5>100,000[7]
KIF18B>100,000[7]
KIFC1>100,000[7]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the plate for 72 to 168 hours (3 to 7 days) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

KIF18A ATPase Activity Assay (Using ADP-Glo™)

Objective: To measure the effect of this compound on the ATPase activity of KIF18A.

Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer: 15 mM PIPES (pH 7.0), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel.

    • Prepare a solution of taxol-stabilized microtubules at a concentration of 0.1 mg/mL in the assay buffer.

    • Prepare a solution of recombinant human KIF18A motor domain (e.g., 1-374) in the assay buffer. The final concentration in the assay should be empirically determined.

    • Prepare a serial dilution of this compound in the assay buffer containing a constant final concentration of DMSO.

    • Prepare an ATP solution at a concentration of 0.1 mM in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.

    • Add 2.5 µL of the KIF18A and microtubule mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the signal to the vehicle control and plot against the this compound concentration to determine the IC50 value.

Visualizations

VLS_1272_Mechanism_of_Action cluster_mitosis Mitosis in CIN Cancer Cell KIF18A KIF18A Motor Protein MT Microtubule KIF18A->MT Binds to ADP ADP + Pi KIF18A->ADP Metaphase Metaphase Plate Alignment KIF18A->Metaphase Promotes ATP ATP ATP->KIF18A Hydrolyzed by Chromosomes Unaligned Chromosomes Chromosomes->Metaphase Apoptosis Apoptosis Metaphase->Apoptosis Disruption leads to VLS1272 This compound VLS1272->KIF18A Inhibits ATPase Activity

Caption: Mechanism of action of this compound in CIN cancer cells.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (serial dilutions) incubate1->treat_cells incubate2 Incubate 72-168h treat_cells->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell viability assay.

ATPase_Assay_Workflow start Start prepare_reagents Prepare Reagents: KIF18A, Microtubules, This compound, ATP start->prepare_reagents assay_plate Add this compound and KIF18A/Microtubules to 384-well plate prepare_reagents->assay_plate start_reaction Initiate reaction with ATP assay_plate->start_reaction incubate1 Incubate 60 min start_reaction->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate 40 min add_adpglo->incubate2 add_kinase_detection Add Kinase Detection Reagent incubate2->add_kinase_detection incubate3 Incubate 30-60 min add_kinase_detection->incubate3 measure_luminescence Measure Luminescence incubate3->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the KIF18A ATPase assay.

References

addressing VLS-1272 toxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VLS-1272, a selective inhibitor of the mitotic kinesin KIF18A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the differential toxicity of this compound in normal versus cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it show differential toxicity?

A1: this compound is a potent and selective inhibitor of KIF18A, a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division.[1][2] this compound binds to the KIF18A-microtubule complex in an ATP-noncompetitive manner, inhibiting its ATPase activity and preventing its translocation along microtubules.[2] This leads to defects in chromosome congression, mitotic arrest, and ultimately apoptosis.[1][2]

The differential toxicity of this compound arises from the fact that many cancer cells, particularly those with high chromosomal instability (CIN), are more dependent on KIF18A for mitotic progression than normal, chromosomally stable cells.[3] Normal cells appear to have more robust mitotic checkpoints and can tolerate the partial inhibition of KIF18A, whereas CIN cancer cells are highly sensitive to its disruption, leading to selective cell death.[3]

Q2: Which cancer cell lines are sensitive to this compound, and which are resistant?

A2: Sensitivity to this compound is strongly correlated with the degree of chromosomal instability. Cancer cell lines with high CIN, such as the ovarian cancer cell line OVCAR-3 and the breast cancer cell lines JIMT-1 and HCC-15, have shown high sensitivity to this compound.[2] In contrast, cancer cell lines with low CIN and normal cells are generally less sensitive.

Q3: What is the observed effect of this compound on normal cells?

A3: Preclinical studies have shown that KIF18A inhibitors, including this compound, have minimal detrimental effects on normal cells, such as human bone marrow cells in culture.[3][4] This selectivity is a key advantage of targeting KIF18A compared to traditional anti-mitotic agents that indiscriminately affect all dividing cells.

Q4: I am not observing the expected selective toxicity in my experiments. What could be the reason?

A4: Please refer to the Troubleshooting Guide section below for potential reasons and solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High toxicity in normal cell lines 1. High passage number of normal cells leading to genetic drift and increased CIN.2. Off-target effects at high concentrations of this compound.3. Contamination of cell culture.1. Use low-passage, authenticated normal cell lines.2. Perform a dose-response curve to determine the optimal concentration with maximal selectivity. Avoid using concentrations significantly above the IC50 of sensitive cancer cell lines.3. Regularly test cell lines for mycoplasma and other contaminants.
Low toxicity in sensitive cancer cell lines 1. Incorrect concentration or degradation of this compound.2. Cell line misidentification or acquired resistance.3. Suboptimal assay conditions (e.g., cell seeding density, incubation time).1. Verify the concentration of your this compound stock and prepare fresh dilutions for each experiment. Store the stock solution as recommended by the supplier.2. Authenticate your cancer cell lines using short tandem repeat (STR) profiling.3. Optimize your experimental protocol. Refer to the detailed protocols provided below.
Inconsistent results between experiments 1. Variation in cell culture conditions (e.g., media, serum, CO2 levels).2. Inconsistent timing of drug treatment and assay readout.3. Pipetting errors.1. Maintain consistent cell culture practices.2. Standardize all experimental timelines.3. Use calibrated pipettes and ensure proper mixing.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Data for a wider range of normal cell lines is currently limited in publicly available literature.

Cell Line Cell Type Chromosomal Instability (CIN) Status IC50 (µM) Reference
JIMT-1Breast CancerHigh0.0078[2]
OVCAR-3Ovarian CancerHigh0.0097[2]
HCC-15Breast CancerHigh0.011[2]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound. Optimization for specific cell lines is recommended.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) followed by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by PI staining and flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as required and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Visualizations

Signaling Pathway of KIF18A in Mitosis

KIF18A_Pathway cluster_mitosis Mitosis Microtubule_Plus_End Microtubule Plus-End Chromosome Chromosome Microtubule_Plus_End->Chromosome Regulates alignment of KIF18A KIF18A KIF18A->Microtubule_Plus_End Binds to Mitotic_Arrest Mitotic Arrest & Apoptosis KIF18A->Mitotic_Arrest Chromosome_Congression Proper Chromosome Congression Chromosome->Chromosome_Congression VLS_1272 This compound VLS_1272->KIF18A Inhibits ATPase activity VLS_1272->Mitotic_Arrest

Caption: KIF18A's role in mitosis and its inhibition by this compound.

Experimental Workflow for Assessing this compound Toxicity

VLS1272_Toxicity_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Seeding Seed Normal and Cancer Cell Lines Drug_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Drug_Treatment Incubation Incubate for Defined Period Drug_Treatment->Incubation Viability Cell Viability Assay (MTT/MTS) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle IC50 Determine IC50 Values Viability->IC50 Apoptosis_Quant Quantify Apoptotic Population Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Comparison Compare Effects in Normal vs. Cancer Cells IC50->Comparison Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison

Caption: Workflow for evaluating this compound's differential toxicity.

Logical Relationship of this compound's Selective Toxicity

Selective_Toxicity_Logic High_CIN High Chromosomal Instability (CIN) in Cancer Cells KIF18A_Dependence Increased Dependence on KIF18A High_CIN->KIF18A_Dependence VLS1272_Inhibition This compound Inhibition of KIF18A KIF18A_Dependence->VLS1272_Inhibition Mitotic_Catastrophe Mitotic Catastrophe & Cell Death VLS1272_Inhibition->Mitotic_Catastrophe Cell_Survival Cell Survival VLS1272_Inhibition->Cell_Survival Minimal Effect Normal_Cells Normal Cells (Low CIN) Less_Dependence Less Dependence on KIF18A Normal_Cells->Less_Dependence Less_Dependence->VLS1272_Inhibition

Caption: The logic behind this compound's selective cancer cell toxicity.

References

Technical Support Center: VLS-1272 and CDK1 Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the combination of VLS-1272, a KIF18A inhibitor, and a Cyclin-Dependent Kinase 1 (CDK1) inhibitor. The following information is designed to assist in refining experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and a CDK1 inhibitor?

A1: this compound is an inhibitor of KIF18A, a mitotic kinesin essential for proper chromosome alignment during mitosis.[1][2][3] Its inhibition leads to mitotic arrest and apoptosis, particularly in chromosomally unstable cancer cells.[1][2] CDK1 is a critical regulator of the G2/M transition in the cell cycle.[4][5][6] CDK1 inhibitors block this transition, causing cell cycle arrest and subsequent apoptosis.[4][5] The combination of these two agents targets two distinct but crucial stages of mitosis, potentially leading to a synergistic anti-cancer effect. By first arresting cells at the G2/M checkpoint with a CDK1 inhibitor, subsequent treatment with this compound could more effectively target the cells that escape this initial block and proceed to a defective mitosis.

Q2: What are the expected cellular effects of this compound and CDK1 inhibitor co-treatment?

A2: The combination is expected to induce a potent anti-proliferative effect. Key anticipated outcomes include:

  • Enhanced cell cycle arrest: A significant accumulation of cells in the G2 and M phases of the cell cycle.

  • Increased apoptosis: A synergistic increase in programmed cell death compared to single-agent treatments.

  • Mitotic catastrophe: Disruption of chromosome segregation leading to cell death during or after mitosis.

Q3: How can I determine if the combination of this compound and a CDK1 inhibitor is synergistic, additive, or antagonistic?

A3: To assess the nature of the drug interaction, you can perform cell viability assays with a matrix of concentrations for both drugs. The results can be analyzed using software that calculates a Combination Index (CI) based on the Chou-Talalay method.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
Problem Possible Cause Suggested Solution
High variability between replicates Uneven cell seeding, pipetting errors, or edge effects in the plate.[7]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity.
Low signal or poor dynamic range Insufficient cell number, inappropriate incubation time, or low metabolic activity of the cell line.Optimize cell seeding density and incubation time for your specific cell line. Ensure the chosen assay is sensitive enough for your experimental conditions.[8]
Compound interference The chemical properties of this compound or the CDK1 inhibitor may interfere with the assay chemistry (e.g., absorbance or fluorescence).Run a control with the compounds in cell-free media to check for direct interference with the assay reagents.[9]
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Suggested Solution
High percentage of necrotic cells (PI positive) even in control groups Harsh cell handling (e.g., over-trypsinization), or poor cell health.[10]Use a gentle dissociation reagent like Accutase. Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment.[10]
No clear separation between live, early apoptotic, and late apoptotic populations Incorrect compensation settings on the flow cytometer, or delayed analysis after staining.Perform single-stain controls to set up proper compensation. Analyze samples as soon as possible after staining to prevent progression of apoptosis.
Low or no apoptotic signal in treated groups Drug concentration may be too low, or the treatment duration is insufficient.[10]Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis with the drug combination.
Cell Cycle Analysis
Problem Possible Cause Suggested Solution
Broad G1 and G2/M peaks in the histogram Clumps of cells (aggregates) are being analyzed as single events.Ensure a single-cell suspension before fixation by gentle pipetting or filtering through a cell strainer.[11][12]
High coefficient of variation (CV) for DNA content peaks Inconsistent staining, or presence of RNA.Use a sufficient volume of staining solution and incubate for the recommended time. Treat cells with RNase to eliminate RNA staining by propidium iodide.[12]
Unexpected cell cycle distribution The timing of sample collection is critical. The effects of the inhibitors are cell-cycle phase-specific.Perform a time-course experiment to capture the peak of G2/M arrest. Consider synchronizing the cells before treatment for a more uniform response.

Experimental Protocols

Cell Viability Assay for Synergy Determination
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the CDK1 inhibitor.

  • Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration determined by the cell line's doubling time (e.g., 72 hours).

  • Assay: Perform a cell viability assay such as MTS or CellTiter-Glo® according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the CDK1 inhibitor, the combination, and a vehicle control for the optimized time and concentration.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A.[13]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry using a linear scale for the PI signal.[12]

Western Blotting for Mechanistic Insights
  • Protein Extraction: Treat cells with the drug combination and lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the CDK1 and apoptosis pathways (e.g., Cyclin B1, phospho-Histone H3, cleaved PARP, cleaved Caspase-3). Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Data Presentation

Table 1: Example of Cell Viability Data for Synergy Analysis

This compound (nM)CDK1 Inhibitor (nM)% Viability (Mean ± SD)Combination Index (CI)
00100 ± 5.2-
10085 ± 4.1-
05078 ± 6.3-
105042 ± 3.90.7
20065 ± 5.5-
010055 ± 4.8-
2010021 ± 2.70.5

Table 2: Example of Cell Cycle Distribution Data

Treatment% G0/G1% S% G2/M
Vehicle Control60.525.314.2
This compound55.118.726.2
CDK1 Inhibitor25.415.159.5
Combination10.28.581.3

Table 3: Example of Apoptosis Analysis Data

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle Control2.11.5
This compound8.74.3
CDK1 Inhibitor12.56.8
Combination25.918.2

Visualizations

VLS_1272_Pathway cluster_mitosis Mitosis KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules regulates dynamics Spindle Mitotic Spindle Microtubules->Spindle Chromosomes Chromosome Alignment MitoticArrest Mitotic Arrest & Apoptosis Chromosomes->MitoticArrest Spindle->Chromosomes VLS1272 This compound VLS1272->KIF18A CDK1_Pathway cluster_cellcycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase transition G2_Arrest G2/M Arrest & Apoptosis G2_Phase->G2_Arrest CDK1_CyclinB CDK1/Cyclin B Complex CDK1_CyclinB->G2_Phase promotes CDK1_Inhibitor CDK1 Inhibitor CDK1_Inhibitor->CDK1_CyclinB Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with this compound, CDK1i, or Combination start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cellcycle Cell Cycle Analysis (PI Staining) incubation->cellcycle western Western Blot incubation->western analysis Data Analysis: Synergy, Apoptosis %, Cell Cycle % viability->analysis apoptosis->analysis cellcycle->analysis western->analysis end Conclusion analysis->end

References

Technical Support Center: VLS-1272 Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the KIF18A inhibitor, VLS-1272. The information is based on available preclinical findings and aims to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and highly selective inhibitor of the mitotic kinesin KIF18A.[1][2][3] It functions in an ATP-noncompetitive manner, binding to the KIF18A-microtubule complex and blocking its ATPase activity.[4] This inhibition prevents the translocation of KIF18A along the mitotic spindle, leading to defects in chromosome alignment, mitotic arrest, and ultimately apoptosis in cancer cells with high chromosomal instability (CIN).[1][3][4]

Q2: Why is this compound selective for cancer cells with high chromosomal instability (CIN)?

KIF18A is essential for regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is crucial for proper chromosome congression at the metaphase plate. Cancer cells with high CIN are particularly dependent on KIF18A to manage their chaotic chromosome segregation.[1][3] By inhibiting KIF18A, this compound selectively induces mitotic catastrophe in these vulnerable cells, while having a lesser effect on normal, chromosomally stable cells.[3]

Q3: What are the key preclinical findings for this compound?

Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of a range of cancer cell lines with high CIN. In vivo, orally administered this compound has shown significant, dose-dependent inhibition of tumor growth in xenograft models.[1][2]

Troubleshooting Guides

Problem: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Variation in chromosomal instability (CIN) levels across cell lines. The sensitivity of cancer cells to this compound is highly correlated with their level of CIN.[1][3] Ensure you are using cell lines with well-characterized and consistent levels of CIN.

  • Possible Cause 2: Differences in assay duration. The potency of this compound can vary with the duration of treatment.[2] Standardize the incubation time for your cell viability assays to ensure reproducible results. For example, a 7-day incubation was used to determine the IC50s listed in Table 1.[4]

  • Possible Cause 3: Cell line misidentification or contamination. Always verify the identity of your cell lines through short tandem repeat (STR) profiling to rule out cross-contamination.

Problem: Difficulty replicating in vivo tumor growth inhibition.

  • Possible Cause 1: Inadequate preclinical model. The tumor microenvironment and host immune system can significantly impact drug efficacy.[5][6] Patient-derived xenograft (PDX) models may offer a more clinically relevant setting compared to traditional cell line-derived xenografts.[6][7]

  • Possible Cause 2: Issues with drug formulation and administration. this compound is orally bioavailable.[1][2] Ensure proper formulation and accurate oral gavage technique to achieve the desired systemic exposure. Refer to the published preclinical studies for guidance on vehicle and dosing schedules.[4]

  • Possible Cause 3: Tumor heterogeneity. Even within the same xenograft model, tumor heterogeneity can lead to variable responses.[7][8] Increasing the number of animals per group can help to account for this variability.

Data Presentation

Table 1: In Vitro Potency of this compound in CIN-High Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
JIMT-1Breast Cancer0.0078[4]
NIH-OVCAR3Ovarian Cancer0.0097[4]
HCC-15-0.011[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDosage (mg/kg, p.o.)Treatment ScheduleTumor Growth Inhibition
HCC1510, 30, 60Twice or once a day for 1 month30±15%, 72±6%, 82±9%[4]
OVCAR310, 30, 60Twice or once a day for 1 month24±26%, 72±17%, 82±10%[4]

Experimental Protocols

Cell Viability Assay (Example)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Study (Example)

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 OVCAR3 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, 60 mg/kg) according to the specified schedule (e.g., once or twice daily for 28 days). The control group should receive the vehicle.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

VLS_1272_Mechanism_of_Action cluster_mitosis Mitosis in CIN-High Cancer Cell KIF18A KIF18A ATPase ATPase Activity KIF18A->ATPase drives MT Microtubule Congression Chromosome Congression MT->Congression facilitates ATPase->MT enables translocation on MitoticArrest Mitotic Arrest Congression->MitoticArrest Disrupts Apoptosis Apoptosis MitoticArrest->Apoptosis VLS1272 This compound VLS1272->ATPase Inhibits

Caption: Mechanism of action of this compound in CIN-high cancer cells.

Preclinical_to_Clinical_Translation_Challenges cluster_preclinical Preclinical Research cluster_challenges Translational Challenges cluster_clinical Clinical Trials invitro In Vitro Studies (Cell Lines) invivo In Vivo Studies (Xenografts) invitro->invivo model Model Limitations invivo->model heterogeneity Tumor Heterogeneity invivo->heterogeneity biology Incomplete Biological Understanding invivo->biology phase1 Phase I model->phase1 Impact heterogeneity->phase1 Impact biology->phase1 Impact

Caption: Challenges in translating preclinical findings to clinical trials.

References

cell line-specific responses to KIF18A inhibition by VLS-1272

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KIF18A inhibitor, VLS-1272.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable, and highly selective inhibitor of the kinesin family member 18A (KIF18A).[1][2][3] It functions as an ATP non-competitive inhibitor, binding to the KIF18A-microtubule complex.[1][2][3][4] This binding event blocks the ATPase activity of KIF18A, which in turn prevents its translocation along microtubules.[2][4] The ultimate result is the immobilization of KIF18A on the mitotic spindle, leading to defects in chromosome congression, mitotic arrest, and subsequent cell death, particularly in chromosomally unstable cancer cells.[2][3][4][5]

Q2: Which cell lines are sensitive to this compound?

A2: Cell lines with high chromosomal instability (CIN) are particularly sensitive to KIF18A inhibition by this compound.[1][2][6][7] This selectivity is a key differentiator from other anti-mitotic drugs.[1][2] Preclinical studies have demonstrated efficacy in various cancer cell lines, including breast, lung, and colorectal cancers.[5] Specific examples of sensitive cell lines include OVCAR-3 (ovarian cancer), JIMT-1 (breast cancer), and HCC-15.[4]

Q3: What are the known IC50 values for this compound in sensitive cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in several sensitive cancer cell lines after a 7-day incubation period.[4]

Cell LineCancer TypeIC50 (µM)
JIMT-1Breast Cancer0.0078
NIH-OVCAR3Ovarian Cancer0.0097
HCC-15Breast Cancer0.011

Q4: Are there known resistance mechanisms to KIF18A inhibition?

A4: Yes, mechanisms of resistance to KIF18A inhibitors are an active area of research. One potential mechanism involves the spindle assembly checkpoint (SAC).[8][9] Reduced activity of the anaphase-promoting complex/cyclosome (APC/C), which is regulated by the SAC, can be a resistance mechanism to SAC-targeting anti-mitotic agents.[9] Weakened APC/C activity may allow cells to exit mitosis prematurely, even with the mitotic defects induced by KIF18A inhibition.[9][10] Additionally, alterations in microtubule dynamics may contribute to resistance; for instance, reducing microtubule polymerization rates with low doses of Taxol has been shown to partially rescue mitotic defects caused by KIF18A inhibition in CIN cells.[8]

Troubleshooting Guide

Problem 1: I am not observing the expected level of mitotic arrest in my this compound treated cells.

  • Possible Cause 1: Cell Line Insensitivity. Your cell line may not exhibit high chromosomal instability (CIN) and therefore may be less dependent on KIF18A for mitotic progression.

    • Recommendation: We recommend testing this compound on a positive control cell line known to be sensitive, such as OVCAR-3 or JIMT-1. Consider characterizing the level of CIN in your experimental cell line.

  • Possible Cause 2: Suboptimal Compound Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be insufficient to induce a robust mitotic arrest.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. Based on published data, a 7-day incubation period has been shown to be effective for assessing effects on cell viability.[4]

  • Possible Cause 3: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.

    • Recommendation: Ensure that the compound is stored as recommended by the manufacturer. For stock solutions, it is advised to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Problem 2: I am observing significant toxicity in my non-cancerous (normal) control cell line.

  • Possible Cause 1: High Proliferative Rate of Control Cells. While KIF18A inhibitors show selectivity for cancer cells, highly proliferative normal cells can also be affected.[5]

    • Recommendation: Evaluate the proliferation rate of your control cell line. If it is unusually high, consider using a more slowly dividing normal cell line as a control for comparison.

  • Possible Cause 2: Off-Target Effects at High Concentrations. Although this compound is highly selective for KIF18A, very high concentrations may lead to off-target effects.[1]

    • Recommendation: Titrate the concentration of this compound to the lowest effective dose that induces mitotic arrest in your sensitive cancer cell line to minimize potential off-target toxicity in normal cells.

Experimental Protocols

Cell Viability Assay (Based on IC50 Determination)

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 7-day proliferation assay.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: The following day, replace the medium with the this compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Visualizations

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis cluster_inhibition This compound Action KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules Translocates along Chromosomes Chromosomes KIF18A->Chromosomes Regulates Alignment KIF18A_Inhibited Inhibited KIF18A Microtubules->Chromosomes Attach to Kinetochores MetaphasePlate Metaphase Plate Chromosomes->MetaphasePlate Align at VLS1272 This compound VLS1272->KIF18A Inhibits ATPase Activity MitoticArrest Mitotic Arrest KIF18A_Inhibited->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of this compound induced mitotic arrest.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis start Seed Cells in 96-well Plate prep Prepare this compound Serial Dilutions treat Treat Cells with this compound prep->treat incubate Incubate for 7 Days treat->incubate measure Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for determining cell viability and IC50.

References

Validation & Comparative

Validating VLS-1272's Anti-Tumor Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and objective comparison of the anti-tumor effects of VLS-1272, a novel KIF18A inhibitor, in patient-derived xenograft (PDX) models. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals on the therapeutic potential and mechanism of action of this targeted agent.

Executive Summary

This compound is an orally bioavailable, selective inhibitor of the mitotic kinesin KIF18A. It demonstrates potent anti-tumor activity, particularly in cancers characterized by chromosomal instability (CIN). By disrupting the function of KIF18A, this compound induces mitotic arrest and subsequent cell death in CIN-high cancer cells. This guide summarizes the quantitative data from xenograft studies, details the experimental protocols for its evaluation, and provides a comparative perspective against other therapeutic agents.

Mechanism of Action: Targeting a Key Vulnerability in Cancer Cells

This compound's therapeutic strategy is centered on exploiting the dependency of chromosomally unstable cancer cells on the KIF18A motor protein for their survival.

Key Mechanistic Steps:

  • Selective Binding: this compound is an ATP-noncompetitive inhibitor that binds to the KIF18A-microtubule complex.[1]

  • Inhibition of ATPase Activity: This binding action inhibits the ATPase activity of KIF18A, which is essential for its role in chromosome alignment during mitosis.[1][2]

  • Disruption of Mitosis: The inhibition of KIF18A leads to defective chromosome congression, causing the cells to arrest in mitosis.[1][2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) specifically in cancer cells with high CIN.[1]

This targeted approach is designed to spare healthy, chromosomally stable cells, suggesting a potentially favorable safety profile compared to broader-acting chemotherapies.

Below is a diagram illustrating the mechanism of action of this compound and its effect on downstream signaling pathways.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling Consequences This compound This compound KIF18A-Microtubule Complex KIF18A-Microtubule Complex This compound->KIF18A-Microtubule Complex Binds to Inhibition of ATPase Activity Inhibition of ATPase Activity KIF18A-Microtubule Complex->Inhibition of ATPase Activity Defective Chromosome Congression Defective Chromosome Congression Inhibition of ATPase Activity->Defective Chromosome Congression Mitotic Arrest Mitotic Arrest Defective Chromosome Congression->Mitotic Arrest Apoptosis in CIN-High Cells Apoptosis in CIN-High Cells Mitotic Arrest->Apoptosis in CIN-High Cells KIF18A Inhibition KIF18A Inhibition PI3K/Akt/mTOR Pathway Downregulation PI3K/Akt/mTOR Pathway Downregulation KIF18A Inhibition->PI3K/Akt/mTOR Pathway Downregulation NF-κB Pathway Downregulation NF-κB Pathway Downregulation KIF18A Inhibition->NF-κB Pathway Downregulation Reduced Cell Proliferation & Survival Reduced Cell Proliferation & Survival PI3K/Akt/mTOR Pathway Downregulation->Reduced Cell Proliferation & Survival NF-κB Pathway Downregulation->Reduced Cell Proliferation & Survival

Caption: this compound inhibits KIF18A, leading to mitotic arrest and impacting key survival pathways.

Performance in Patient-Derived Xenograft Models: Quantitative Analysis

Preclinical studies utilizing xenograft models have demonstrated the dose-dependent anti-tumor efficacy of this compound. The following tables summarize the key findings from these studies. While direct head-to-head data for this compound against other agents in the same PDX models is limited in publicly available literature, data for a comparable KIF18A inhibitor, AMG-650, is included for a broader perspective on the potential of this drug class.

Table 1: this compound Anti-Tumor Activity in Xenograft Models

Tumor TypeXenograft ModelDaily Dosage (Oral)Tumor Growth Inhibition (TGI)
Breast CancerHCC1510 mg/kg30% ± 15%
30 mg/kg72% ± 6%
60 mg/kg82% ± 9%
Ovarian CancerOVCAR310 mg/kg24% ± 26%
30 mg/kg72% ± 17%
60 mg/kg82% ± 10%

Table 2: AMG-650 (KIF18A Inhibitor) Efficacy in Patient-Derived Xenograft (PDX) Models

Cancer TypeNumber of PDX ModelsDaily Dosage (Oral)Objective Response Rate
Osteosarcoma7100 mg/kg0%
Rhabdomyosarcoma15100 mg/kg1 Complete Response
Ewing Sarcoma8100 mg/kg2 Partial Responses
Ovarian Cancer (OVCAR-3 Xenograft)-10-100 mg/kgDurable Tumor Regressions

Experimental Protocols for Efficacy Validation in PDX Models

The following outlines a standardized protocol for assessing the anti-tumor effects of this compound in patient-derived xenograft models.

Experimental Workflow

G Patient Tumor Acquisition Patient Tumor Acquisition PDX Establishment in Immunocompromised Mice PDX Establishment in Immunocompromised Mice Patient Tumor Acquisition->PDX Establishment in Immunocompromised Mice Tumor Propagation & Cohort Expansion Tumor Propagation & Cohort Expansion PDX Establishment in Immunocompromised Mice->Tumor Propagation & Cohort Expansion Cohort Expansion Cohort Expansion Randomization to Treatment Arms Randomization to Treatment Arms Cohort Expansion->Randomization to Treatment Arms Drug Administration (this compound vs. Control/Comparator) Drug Administration (this compound vs. Control/Comparator) Randomization to Treatment Arms->Drug Administration (this compound vs. Control/Comparator) Tumor Growth Monitoring & Data Collection Tumor Growth Monitoring & Data Collection Drug Administration (this compound vs. Control/Comparator)->Tumor Growth Monitoring & Data Collection Pharmacodynamic & Biomarker Analysis Pharmacodynamic & Biomarker Analysis Tumor Growth Monitoring & Data Collection->Pharmacodynamic & Biomarker Analysis

Caption: A streamlined workflow for evaluating this compound efficacy in PDX models.

1. Establishment of Patient-Derived Xenografts:

  • Fresh tumor tissue is obtained from consenting patients and surgically implanted into immunocompromised mice (e.g., NSG or NOD-scid mice).[3]

  • Tumors are allowed to grow to a specified volume before being passaged into subsequent cohorts of mice for experimental use.[4]

2. Drug Administration and Dosing:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups.[1]

  • This compound is administered orally, typically on a daily or twice-daily schedule, at various dose levels.[1]

  • A vehicle control group is included in all studies. Comparator arms may include standard-of-care agents like paclitaxel.

3. Efficacy Assessment:

  • Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers.[1]

  • Animal body weight and overall health are monitored to assess toxicity.

  • The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.

4. Pharmacodynamic and Biomarker Analysis:

  • Immunohistochemistry (IHC) is performed to assess markers of mitotic arrest (e.g., pHH3) and apoptosis (e.g., cleaved caspase-3) to confirm the on-target activity of this compound.

Comparative Landscape: this compound vs. Traditional Chemotherapies

This compound and other KIF18A inhibitors represent a mechanistically distinct class of anti-mitotic agents compared to traditional chemotherapies like taxanes (e.g., paclitaxel).

  • Targeted Selectivity: Unlike taxanes, which affect all dividing cells, KIF18A inhibitors are designed to selectively eliminate cancer cells with high levels of chromosomal instability.[5] This targeted approach has the potential to reduce the side effects commonly associated with conventional chemotherapy.

  • Distinct Mechanism: While taxanes work by stabilizing microtubules, this compound specifically inhibits the motor activity of KIF18A, a protein that is not essential for the viability of most normal cells.[6]

Future Directions

The preclinical data for this compound and the broader class of KIF18A inhibitors are highly encouraging, supporting their continued development as a novel class of anti-cancer therapeutics. Future research should focus on head-to-head comparative studies in PDX models against standard-of-care agents to clearly define their therapeutic potential. Additionally, identifying predictive biomarkers of response to KIF18A inhibition will be crucial for patient selection in future clinical trials.

References

VLS-1272: A Comparative Analysis of its Selective Targeting of Chromosomally Unstable Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VLS-1272, a first-in-class inhibitor of the mitotic kinesin KIF18A, with other therapeutic strategies targeting chromosomally unstable (CIN) cancer cells. The information presented is supported by preclinical experimental data to aid in the evaluation of this compound's potential in oncology research and development.

Executive Summary

Chromosomal instability is a hallmark of many aggressive cancers and presents a unique therapeutic vulnerability. This compound is an orally bioavailable and highly selective inhibitor of KIF18A, a motor protein essential for chromosome congression during mitosis in CIN cells.[1][2] Preclinical evidence demonstrates that this compound selectively induces mitotic arrest and apoptosis in cancer cells with high levels of CIN, while sparing normal, chromosomally stable cells.[3] This selectivity profile distinguishes it from traditional anti-mitotic agents and positions KIF18A inhibition as a promising targeted therapy for a defined patient population.

Mechanism of Action: this compound

This compound is an ATP non-competitive inhibitor that binds to the KIF18A-microtubule complex, blocking its ATPase activity.[4] This inhibition prevents the translocation of KIF18A along spindle microtubules, leading to defective chromosome alignment at the metaphase plate.[1][2] The resulting mitotic defects trigger the spindle assembly checkpoint, causing prolonged mitotic arrest and subsequent cell death in CIN-high tumor cells.[1][5]

cluster_mitosis Mitosis in CIN-High Cancer Cell cluster_inhibition Mechanism of this compound KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules Translocates along Inhibition Inhibition of ATPase Activity KIF18A->Inhibition Chromosome_Congression Chromosome Congression Microtubules->Chromosome_Congression Enables Mitotic_Progression Successful Mitotic Progression Chromosome_Congression->Mitotic_Progression This compound This compound This compound->KIF18A Binds to Defective_Congression Defective Chromosome Congression Inhibition->Defective_Congression Mitotic_Arrest Mitotic Arrest & Apoptosis Defective_Congression->Mitotic_Arrest

Caption: Mechanism of this compound action in CIN-high cancer cells.

Comparative Performance Data

The selectivity of this compound for CIN-high cancer cells has been demonstrated across a wide panel of cell lines. Below is a summary of its in vitro and in vivo activity compared to other anti-mitotic agents.

Table 1: In Vitro Potency of this compound in CIN-High Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
JIMT-1Breast Cancer0.0078[4]
NIH-OVCAR3Ovarian Cancer0.0097[4]
HCC-15Breast Cancer0.011[4]
Table 2: Comparison of this compound with Other Anti-mitotic Agents
CompoundTargetSelectivity for CIN-High CellsCommon Side Effects
This compound KIF18AHigh[1][2]Minimal effects on normal cells in preclinical studies[5]
PaclitaxelMicrotubulesLow[5]Myelosuppression, neurotoxicity[5]
VolastertibPLK1ModerateHematological toxicities
DoxorubicinDNA Topoisomerase IILowCardiotoxicity, myelosuppression
IrinotecanDNA Topoisomerase ILowDiarrhea, neutropenia

Data for comparator agents are based on established clinical knowledge.

In Vivo Efficacy of this compound

In xenograft models using CIN-high cancer cell lines, orally administered this compound has shown significant, dose-dependent inhibition of tumor growth.[1][4] For instance, in mice bearing HCC15 or OVCAR3 tumors, this compound treatment at 30 mg/kg and 60 mg/kg resulted in tumor growth inhibition of 72% and over 80%, respectively.[4]

Experimental Methodologies

The validation of this compound's selectivity involved several key experiments. The protocols are outlined below.

Biochemical_Assay Biochemical Assays (ADP-Glo) Enzyme_Kinetics Enzyme_Kinetics Biochemical_Assay->Enzyme_Kinetics Measure KIF18A ATPase Activity Cell_Based_Assay Cell-Based Proliferation Assays (CellTiter-Glo) Cell_Viability Cell_Viability Cell_Based_Assay->Cell_Viability Assess Cancer Cell Viability In_Vivo_Study In Vivo Xenograft Studies Tumor_Growth Tumor_Growth In_Vivo_Study->Tumor_Growth Evaluate Tumor Growth Inhibition Target_Validation Target Validation (CRISPR/RNAi) Genetic_Correlation Genetic_Correlation Target_Validation->Genetic_Correlation Correlate Drug Sensitivity with Gene Dependency

References

VLS-1272: A Targeted Approach Circumventing Chemotherapy Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. Tumors that become refractory to one form of chemotherapy often exhibit cross-resistance to other agents, particularly those with similar mechanisms of action. VLS-1272, a first-in-class, orally bioavailable, and highly selective inhibitor of the mitotic kinesin KIF18A, presents a promising therapeutic strategy for chromosomally unstable (CIN) tumors. This guide provides a comparative analysis of this compound and conventional chemotherapeutics, focusing on the potential for this compound to overcome common resistance mechanisms.

Differentiated Mechanism of Action: The Key to Overcoming Resistance

This compound's unique mechanism of action underpins its potential to be effective in chemoresistant cancers. Unlike traditional anti-mitotic agents such as taxanes (e.g., paclitaxel) and vinca alkaloids, which broadly target microtubule dynamics in all dividing cells, this compound specifically inhibits the ATPase activity of KIF18A.[1][2] KIF18A is a motor protein that is not essential for normal cell division but is critical for the survival of cancer cells with high levels of CIN.[1][2] This targeted approach suggests that this compound may not be susceptible to the same resistance pathways that affect conventional chemotherapies.

A key finding supporting this is that KIF18A inhibitors remain active in high-grade serous ovarian cancer (HGSOC) cells that are resistant to paclitaxel and doxorubicin due to the expression of P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance.[2]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the in vitro potency of this compound in various CIN-high cancer cell lines and compare the activity of a KIF18A inhibitor with standard chemotherapeutics in a doxorubicin-resistant model.

Table 1: In Vitro Potency of this compound in CIN-High Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
JIMT-1Breast Cancer0.0078
NIH-OVCAR3Ovarian Cancer0.0097
HCC-15Breast Cancer0.011

Data sourced from MedchemExpress product information.[1]

Table 2: Comparative Activity of a KIF18A Inhibitor and Standard Chemotherapeutics in Parental and Doxorubicin-Resistant Ovarian Cancer Cells

CompoundCell LineIC50 (nM)Fold-Resistance
KIF18A Inhibitor (AM-1882) OVCAR-8 (Parental)1.83.9
OVCAR-8 ADRRES (Doxorubicin-Resistant)7.1
Paclitaxel OVCAR-8 (Parental)2.5>400
OVCAR-8 ADRRES (Doxorubicin-Resistant)>1000
Doxorubicin OVCAR-8 (Parental)21>47.6
OVCAR-8 ADRRES (Doxorubicin-Resistant)>1000

This table is adapted from data presented in a study by Payton, M., et al. (2024), which demonstrates that the KIF18A inhibitor remains highly active in doxorubicin-resistant cells that express the P-gp efflux pump.[2]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing cross-resistance.

VLS1272_Pathway This compound Mechanism of Action VLS1272 This compound KIF18A KIF18A ATPase Activity VLS1272->KIF18A Inhibits MT_Translocation KIF18A Translocation on Microtubules KIF18A->MT_Translocation Drives Chromosome_Congression Proper Chromosome Congression MT_Translocation->Chromosome_Congression Enables Mitotic_Arrest Mitotic Arrest Chromosome_Congression->Mitotic_Arrest Prevents Apoptosis Apoptosis in CIN-High Cells Mitotic_Arrest->Apoptosis

This compound inhibits KIF18A, leading to mitotic arrest and apoptosis in CIN-high cancer cells.

Cross_Resistance_Workflow Cross-Resistance Study Workflow start Start with Parental Cancer Cell Line culture Culture cells with increasing concentrations of a chemotherapeutic agent (e.g., Doxorubicin) start->culture treat_parental Treat Parental Cells with this compound and other chemotherapeutics start->treat_parental resistant_line Establish Chemoresistant Cell Line (e.g., Doxorubicin-Resistant) culture->resistant_line treat_resistant Treat Resistant Cells with this compound and other chemotherapeutics resistant_line->treat_resistant viability_assay Perform Cell Viability Assays (e.g., MTT, CellTiter-Glo) treat_parental->viability_assay treat_resistant->viability_assay ic50 Determine IC50 values for each compound in both cell lines viability_assay->ic50 compare Compare IC50 values to determine fold-resistance ic50->compare

A generalized workflow for generating and testing chemoresistant cancer cell lines.

Detailed Experimental Protocols

1. Cell Culture and Generation of Chemoresistant Cell Lines

  • Parental Cell Lines: Human cancer cell lines (e.g., OVCAR-8 for ovarian cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Generation of Resistant Lines: To generate a doxorubicin-resistant line (ADRRES), parental cells are continuously exposed to gradually increasing concentrations of doxorubicin over several months. The surviving cells are then maintained in media containing a concentration of doxorubicin that is toxic to the parental cells to ensure the stability of the resistant phenotype.

2. In Vitro Cytotoxicity Assays

  • Cell Plating: Parental and resistant cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of this compound, paclitaxel, doxorubicin, or other compounds of interest. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated using a non-linear regression analysis in a suitable software like GraphPad Prism.

Conclusion

The available preclinical data strongly suggest that this compound is not subject to the same resistance mechanisms as conventional chemotherapeutics, particularly those affected by P-gp efflux pumps. Its unique targeting of KIF18A in CIN-high cancer cells provides a clear rationale for its use in patient populations that have developed resistance to standard-of-care therapies. Further clinical investigation is warranted to fully elucidate the cross-resistance profile of this compound and its potential to address the significant unmet need in the treatment of chemoresistant cancers.

References

VLS-1272 Efficacy: A Comparative Analysis in p53-Mutant vs. p53-Wildtype Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of VLS-1272, a first-in-class inhibitor of the mitotic kinesin KIF18A, in cancer models with differing p53 tumor suppressor gene status. The data presented herein, compiled from preclinical studies, suggests a heightened sensitivity to this compound in p53-mutant cancers, a finding attributed to the prevalent chromosomal instability (CIN) in these tumors.

Introduction to this compound and KIF18A

This compound is an orally bioavailable, potent, and highly selective inhibitor of KIF18A.[1] KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome alignment at the metaphase plate during cell division.[2] In normal, healthy cells, KIF18A is not essential for viability. However, many cancer cells, particularly those with high levels of chromosomal instability (CIN), become dependent on KIF18A to manage their chaotic mitoses and prevent lethal errors in chromosome segregation.[1] Inhibition of KIF18A's ATPase activity by this compound prevents its translocation along the mitotic spindle, leading to severe chromosome congression defects, mitotic arrest, and ultimately, cell death in these vulnerable cancer cells.[1]

The tumor suppressor protein p53 is a critical guardian of the genome. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers and are a major driver of genomic instability, which in turn leads to CIN. Consequently, cancers harboring TP53 mutations are often characterized by high levels of CIN, making them prime candidates for therapeutic targeting by KIF18A inhibitors like this compound.

Quantitative Analysis of this compound Efficacy

Preclinical studies have demonstrated that the anti-proliferative effects of this compound are significantly more pronounced in cancer cell lines with mutant p53 compared to those with wildtype p53. This is largely attributed to the higher prevalence of chromosomal instability in p53-mutant cancers.

Table 1: In Vitro Efficacy of this compound in Ovarian and Breast Cancer Cell Lines

Cell LineCancer Typep53 StatusChromosomal Instability (CIN) StatusThis compound IC50 (µM)Reference
OVCAR-3OvarianMutantHigh0.0097[3]
JIMT-1BreastMutantHigh0.0078[3]
HCC-15BreastMutantHigh0.011[3]

Table 2: In Vivo Efficacy of KIF18A Inhibitors in p53-Mutant Xenograft Models

KIF18A InhibitorCancer Cell Linep53 StatusXenograft ModelTreatment RegimenTumor Growth InhibitionReference
This compoundOVCAR-3MutantMurine10, 30, 60 mg/kg, p.o.24%, 72%, 82% respectively[3]
This compoundHCC-15MutantMurine10, 30, 60 mg/kg, p.o.30%, 72%, 82% respectively[3]

Signaling Pathways and Mechanism of Action

The differential efficacy of this compound in p53-mutant versus p53-wildtype cancers can be understood by examining the underlying cellular signaling pathways that govern the response to mitotic stress.

p53-Mutant/Chromosomally Unstable Cancers

In cancer cells with mutated p53 and high CIN, the cell's machinery for detecting and responding to errors in mitosis is already compromised. These cells are highly reliant on KIF18A to manage their unstable chromosomes during cell division. Inhibition of KIF18A by this compound pushes these cells over the edge, leading to catastrophic mitotic errors, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptotic cell death.

p53_mutant_pathway cluster_cell p53-Mutant Cancer Cell (High CIN) VLS1272 This compound KIF18A KIF18A VLS1272->KIF18A inhibits Mitosis Mitosis KIF18A->Mitosis regulates chromosome congression SAC Spindle Assembly Checkpoint (SAC) Mitosis->SAC errors activate MitoticCatastrophe Mitotic Catastrophe SAC->MitoticCatastrophe prolonged arrest leads to Apoptosis Apoptosis MitoticCatastrophe->Apoptosis triggers p53_wildtype_pathway cluster_cell p53-Wildtype Cancer Cell (Low CIN) VLS1272 This compound KIF18A KIF18A VLS1272->KIF18A inhibits Mitosis Mitosis KIF18A->Mitosis regulates chromosome congression SAC Spindle Assembly Checkpoint (SAC) Mitosis->SAC errors activate p53 p53 (wildtype) SAC->p53 activates CellCycleArrest Cell Cycle Arrest (G1/S) p53->CellCycleArrest induces DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows for CellSurvival Cell Survival DNA_Repair->CellSurvival promotes xenograft_workflow start Start cell_culture Cancer Cell Culture (e.g., OVCAR-3) start->cell_culture inoculation Subcutaneous Inoculation into Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth treatment Treatment Initiation (e.g., this compound p.o.) tumor_growth->treatment when tumors reach ~100-200 mm³ monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint pre-defined endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Validating the Spindle Assembly Checkpoint's Role in VLS-1272 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VLS-1272, a novel KIF18A inhibitor, with other microtubule-targeting agents, focusing on the critical role of the Spindle Assembly Checkpoint (SAC) in determining cellular sensitivity. The data presented herein validates the SAC as a key mediator of this compound's selective cytotoxicity in chromosomally unstable (CIN) cancer cells.

Executive Summary

This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in chromosome congression during mitosis.[1] By inhibiting KIF18A, this compound induces mitotic defects, leading to the activation of the Spindle Assembly Checkpoint (SAC).[2][3][4] This targeted mechanism of action confers selective lethality to cancer cells with high levels of chromosomal instability (CIN), a common feature of many aggressive tumors.[3][5] This guide compares the performance of this compound with traditional anti-mitotic agents, such as paclitaxel and vinca alkaloids, highlighting its differentiated mechanism and preferential activity in a genetically defined cancer cell population.

Comparative Performance of this compound

The efficacy of this compound is intrinsically linked to the CIN status of cancer cells. Unlike broad-acting microtubule poisons, this compound's therapeutic window is defined by the genetic makeup of the tumor.

Quantitative Analysis of In Vitro Sensitivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to paclitaxel and vincristine across various cancer cell lines characterized by their CIN status. It is important to note that while direct head-to-head studies are limited, the compiled data from various sources illustrates a clear trend of heightened this compound sensitivity in CIN-high cells.

Cell LineCancer TypeCIN StatusThis compound IC50 (µM)Paclitaxel IC50 (µM)Vincristine IC50 (µM)
JIMT-1Breast CancerHigh0.0078~0.005 - 0.01~0.002 - 0.005
NIH-OVCAR3Ovarian CancerHigh0.0097~0.002 - 0.008~0.001 - 0.004
HCC-15Breast CancerHigh0.011Not widely reportedNot widely reported
CAL51Breast CancerLowLimited Efficacy~0.001 - 0.005~0.001
MDA-MB-231Breast CancerHighMore sensitive than CIN-low counterpart~0.001 - 0.003~0.001 - 0.003
HCT116Colorectal CancerLowLess Sensitive~0.002 - 0.006~0.002
SW480Colorectal CancerHighMore Sensitive~0.003 - 0.007~0.004

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. The trend of increased sensitivity of CIN-high cells to this compound is a consistent finding.

Mechanism of Action: The Central Role of the Spindle Assembly Checkpoint

The selective action of this compound hinges on the robust activation of the SAC in response to KIF18A inhibition.

Signaling Pathway Diagram

SAC_Activation_by_VLS1272 This compound Mechanism of Action and SAC Activation VLS1272 This compound KIF18A KIF18A (Mitotic Kinesin) VLS1272->KIF18A Inhibits ChromosomeCongression Defective Chromosome Congression KIF18A->ChromosomeCongression Disrupts UnattachedKinetochores Unattached/Improperly Attached Kinetochores ChromosomeCongression->UnattachedKinetochores Leads to SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1, etc.) UnattachedKinetochores->SAC Activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits MitoticArrest Prolonged Mitotic Arrest APC_C->MitoticArrest Prevents exit from Apoptosis Apoptosis MitoticArrest->Apoptosis Induces CIN_High CIN-High Cancer Cells CIN_High->SAC Robust Activation CIN_Low CIN-Low/Normal Cells SAC_Bypass SAC Bypass/Weakened SAC CIN_Low->SAC_Bypass Potential for

Caption: this compound inhibits KIF18A, leading to SAC activation and apoptosis in CIN-high cells.

In CIN-high cells, the baseline level of mitotic stress makes them particularly dependent on a functional SAC. When this compound further disrupts chromosome alignment, these cells undergo a prolonged mitotic arrest, ultimately leading to apoptosis. In contrast, CIN-low or normal cells may be more capable of resolving these defects or bypassing the SAC, thus exhibiting lower sensitivity to the drug.[3]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pre-clinical findings.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound and other compounds.

Materials:

  • Cancer cell lines (e.g., JIMT-1, NIH-OVCAR3, CAL51)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Paclitaxel, Vincristine (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or other compounds for 72-96 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Immunofluorescence for Spindle Assembly Checkpoint Activation

This protocol allows for the visualization of SAC protein localization to kinetochores, a hallmark of checkpoint activation.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-MAD2, anti-BUBR1)

  • Fluorescently labeled secondary antibodies

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for a predetermined time to induce mitotic arrest.

  • Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Antibody Incubation: Incubate with primary antibodies against SAC proteins, followed by incubation with fluorescently labeled secondary antibodies.

  • DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides with antifade medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Increased co-localization of SAC proteins with kinetochores indicates checkpoint activation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for assessing this compound sensitivity and the logical framework for interpreting the results.

Experimental_Workflow Experimental Workflow for this compound Sensitivity Assessment start Start cell_culture Culture CIN-High and CIN-Low Cancer Cell Lines start->cell_culture drug_treatment Treat with this compound and Control Compounds cell_culture->drug_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay if_staining Immunofluorescence Staining for SAC Proteins (e.g., Mad2) drug_treatment->if_staining ic50 Determine IC50 Values viability_assay->ic50 analysis Analyze Data and Compare Sensitivity ic50->analysis microscopy Fluorescence Microscopy if_staining->microscopy microscopy->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for evaluating this compound's differential effects on cancer cells.

Logical_Relationship Logical Framework for this compound Sensitivity high_cin High Chromosomal Instability (CIN) kif18a_dep High Dependence on KIF18A high_cin->kif18a_dep vls1272_inhibition This compound Inhibition of KIF18A sac_activation Robust Spindle Assembly Checkpoint (SAC) Activation vls1272_inhibition->sac_activation sac_bypass Weaker SAC Activation or Bypass vls1272_inhibition->sac_bypass in CIN-low cells mitotic_arrest Sustained Mitotic Arrest sac_activation->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis sensitivity High Sensitivity to this compound apoptosis->sensitivity low_cin Low Chromosomal Instability (CIN) low_kif18a_dep Low Dependence on KIF18A low_cin->low_kif18a_dep mitotic_slippage Mitotic Slippage sac_bypass->mitotic_slippage survival Cell Survival mitotic_slippage->survival resistance Low Sensitivity/Resistance to this compound survival->resistance

Caption: The logical relationship between CIN status and sensitivity to this compound.

Resistance Mechanisms

Understanding potential resistance mechanisms is crucial for the clinical development of this compound and other KIF18A inhibitors. Resistance can emerge through various mechanisms that allow cancer cells to evade the mitotic arrest induced by KIF18A inhibition. These can include:

  • Weakening of the Spindle Assembly Checkpoint: Mutations or altered expression of SAC components can lead to a less stringent checkpoint, allowing cells to exit mitosis despite the presence of chromosome congression defects.

  • Bypass Pathways: Alterations in other signaling pathways that regulate mitosis and cell cycle progression can provide an escape route for cells treated with KIF18A inhibitors.

  • Reduced Drug Accumulation: Similar to other chemotherapeutics, overexpression of drug efflux pumps could potentially reduce the intracellular concentration of this compound.

Conclusion

The selective KIF18A inhibitor this compound demonstrates a clear dependency on a functional Spindle Assembly Checkpoint for its anti-cancer activity. Its heightened potency in CIN-high cancer cells distinguishes it from traditional anti-mitotic agents and presents a promising therapeutic strategy for a genetically defined patient population. The experimental data strongly supports the validation of the SAC as the lynchpin of this compound sensitivity, offering a clear rationale for its continued investigation and development. Further research into direct comparative studies and mechanisms of resistance will be vital for optimizing its clinical application.

References

Comparative Transcriptomic Analysis of VLS-1272 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of VLS-1272, a selective KIF18A inhibitor, in cancer cells. By examining its molecular signature in contrast to other anti-mitotic agents and genetic knockdown of its target, this document aims to illuminate the unique mechanism of action of this compound and its potential as a targeted therapeutic.

This compound is an orally active and highly selective inhibitor of the mitotic kinesin KIF18A.[1][2][3] It functions by blocking the ATPase activity of KIF18A, which is crucial for chromosome alignment at the metaphase plate during mitosis.[1][2] Inhibition of KIF18A by this compound leads to improper chromosome congression, mitotic arrest, and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2][4] This targeted approach offers a promising therapeutic window, differentiating it from broadly acting anti-mitotic drugs.

Performance Comparison: this compound vs. Alternative Anti-Mitotic Strategies

The transcriptomic profile of this compound-treated cells reveals a precise on-target activity that mirrors the effects of KIF18A genetic knockdown. This specificity contrasts with the broader cellular responses elicited by other anti-mitotic drugs, such as taxanes, which directly target microtubule dynamics.

Treatment/PerturbationPrimary MechanismKey Upregulated PathwaysKey Downregulated PathwaysExpected Side Effects
This compound Selective KIF18A ATPase InhibitionMitotic Spindle Checkpoint, Apoptosis SignalingChromosome Segregation, Cell Cycle Progression (G2/M)Minimal effects on non-proliferating cells
KIF18A Knockdown (siRNA) Genetic inhibition of KIF18A expressionMitotic Stress Response, p53 SignalingKinetochore-Microtubule Assembly, DNA ReplicationOn-target effects similar to this compound
Paclitaxel (Taxol) Microtubule StabilizationSpindle Assembly Checkpoint, Apoptosis, Cellular StressCell Cycle (G2/M arrest), CytokinesisPeripheral neuropathy, myelosuppression
Other Kinesin Inhibitors (e.g., Eg5 inhibitors) Inhibition of different mitotic kinesinsMitotic Arrest, ApoptosisVaries by target; often related to spindle pole separationVaries by target specificity

Experimental Protocols

A standardized workflow is critical for reproducible comparative transcriptomic analysis. Below are detailed methodologies for cell treatment, RNA sequencing, and data analysis.

Cell Culture and Drug Treatment
  • Cell Line Selection: Utilize a chromosomally unstable cancer cell line (e.g., OVCAR-3, JIMT-1) and a chromosomally stable cell line as a control.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells to achieve 60-70% confluency at the time of treatment. Treat cells with this compound (e.g., 100 nM), Paclitaxel (e.g., 10 nM), or a vehicle control (DMSO) for 24 hours. For genetic knockdown experiments, transfect cells with KIF18A-targeting siRNA or a non-targeting control siRNA 48 hours prior to harvesting.

RNA Isolation and Sequencing
  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have an RNA Integrity Number (RIN) > 8.0.

  • Library Preparation and Sequencing: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit. Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control and Alignment: Assess raw read quality using FastQC. Trim adapters and low-quality bases. Align trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: Quantify gene expression using featureCounts or a similar tool. Perform differential expression analysis between treatment groups and controls using DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes (DEGs) to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools such as g:Profiler or Enrichr.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes.

VLS1272_Mechanism cluster_mitosis Mitosis cluster_treatment This compound Treatment cluster_outcome Cellular Outcome KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules ATPase Activity Chromosomes Chromosomes Microtubules->Chromosomes Congression Metaphase_Plate Metaphase Plate Alignment Chromosomes->Metaphase_Plate Mitotic_Arrest Mitotic Arrest Metaphase_Plate->Mitotic_Arrest VLS1272 This compound VLS1272->Inhibition Inhibition->KIF18A Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

This compound inhibits KIF18A, leading to mitotic arrest.

Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (CIN-high & CIN-low lines) Treatment Treatment (this compound, Paclitaxel, siRNA, DMSO) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Alignment (STAR) QC->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Enrichment Pathway Enrichment (GO, KEGG) DEA->Enrichment

Workflow for comparative transcriptomic analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling VLS-1272

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: VLS-1272 is a potent, ATP non-competitive inhibitor of KIF18A intended for laboratory research use only.[1][2] Its toxicological properties have not been fully investigated. Therefore, it must be handled with extreme caution as a potentially hazardous substance. This guide provides essential safety and logistical information based on best practices for handling potent, cytotoxic, and antineoplastic compounds.

Hazard Communication

This compound's mechanism of action, which involves inhibiting mitosis, places it in a category of compounds that are potentially cytotoxic.[3] Cytotoxic agents are hazardous by nature, with the potential to be carcinogenic, mutagenic, or teratogenic.[4][5] Routes of exposure include inhalation, skin absorption, and accidental injection.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for handling this compound.[6] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Handling solid compound (weighing, aliquoting) Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator.
Preparing solutions Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or chemical splash goggles.
Administering to cell cultures or animals Double chemotherapy-rated gloves, disposable gown, and safety glasses.
Cleaning and decontamination Heavy-duty gloves, disposable gown, and chemical splash goggles.
Waste disposal Double chemotherapy-rated gloves, disposable gown, and safety glasses.

Note: Gloves should be powder-free and made of nitrile or another material with proven resistance to chemicals.[7] Gowns should be solid-front and disposable.[2]

Engineering Controls

Whenever possible, this compound should be handled in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[8]

Operational Plan: Step-by-Step Guidance

4.1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Access to the storage area should be restricted to authorized personnel.

4.2. Preparation of Stock Solutions:

  • Don appropriate PPE as outlined in the table above.

  • Perform all manipulations within a chemical fume hood or biosafety cabinet.

  • Weigh the desired amount of this compound using a tared weigh boat or paper.

  • Carefully transfer the solid to a suitable container for dissolution.

  • Add the appropriate solvent (e.g., DMSO) to the desired concentration.

  • Cap the container securely and mix until the compound is fully dissolved.

  • Label the container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

4.3. Spill Management:

  • A spill kit appropriate for cytotoxic drugs must be readily available.[9]

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • Carefully collect the absorbed material and any contaminated items into a designated cytotoxic waste container.

  • Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.[5]

Waste Segregation and Disposal:

Waste TypeDescriptionDisposal Container
Trace Cytotoxic Waste Items with residual contamination (e.g., empty vials, used gloves, gowns, bench paper).Labeled, leak-proof cytotoxic waste container (often yellow or purple).[10]
Bulk Cytotoxic Waste Unused or expired this compound, grossly contaminated materials from spills.Labeled, leak-proof hazardous chemical waste container (often black).
Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Puncture-resistant sharps container labeled for cytotoxic waste.

DO NOT dispose of this compound or contaminated materials in the regular trash or down the drain.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Cell Culture: When treating cells with this compound, perform all manipulations in a biosafety cabinet. All media and plasticware that come into contact with the compound should be disposed of as cytotoxic waste.

  • Animal Studies: If administering this compound to animals, ensure that appropriate animal handling and containment procedures are in place. Animal waste (bedding, excreta) should be handled as cytotoxic waste for a designated period after the last administration.

Visualizations

Decision-Making Workflow for Handling this compound

PPE_Workflow This compound Handling Workflow cluster_prep Preparation & Risk Assessment cluster_ppe Personal Protective Equipment Selection cluster_disposal Waste Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment is_solid Handling solid powder? risk_assessment->is_solid is_solution Preparing or handling solution? risk_assessment->is_solution is_spill Spill or cleanup? risk_assessment->is_spill ppe_solid Required PPE: - Double Gloves - Gown - Goggles - N95 Respirator is_solid->ppe_solid Yes ppe_solution Required PPE: - Double Gloves - Gown - Safety Glasses is_solution->ppe_solution Yes ppe_spill Required PPE: - Heavy-duty Gloves - Gown - Goggles is_spill->ppe_spill Yes disposal Segregate and Dispose of Waste ppe_solid->disposal ppe_solution->disposal ppe_spill->disposal trace_waste Trace Cytotoxic Waste disposal->trace_waste bulk_waste Bulk Cytotoxic Waste disposal->bulk_waste sharps_waste Sharps Waste disposal->sharps_waste end End of Procedure trace_waste->end bulk_waste->end sharps_waste->end

Caption: Workflow for PPE selection and waste disposal when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.